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An In-depth Technical Guide to 3-(4-Methoxyphenoxy)phenol (CAS 869005-38-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methoxyphenoxy)phenol, a diaryl ether...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Methoxyphenoxy)phenol, a diaryl ether of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes available information on its chemical class and related structures to offer valuable insights for research and development.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is prevalent in a wide array of natural products and synthetic molecules with significant biological activities. The diaryl ether linkage imparts a unique conformational flexibility and electronic environment, making it a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

3-(4-Methoxyphenoxy)phenol belongs to this important class of compounds. Its structure, featuring a methoxy-substituted phenyl ring linked to a hydroxyphenyl ring, suggests potential for further functionalization and exploration of its biological and material properties.

Chemical and Physical Properties

PropertyValueSource
CAS Number 869005-38-9
Molecular Formula C₁₃H₁₂O₃Parkway Scientific
Molecular Weight 216.23 g/mol Parkway Scientific
Appearance Not specified (likely a solid at room temperature)Inferred
XLogP3 3.1Parkway Scientific
Hydrogen Bond Donor Count 1Parkway Scientific
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 3Parkway Scientific

XLogP3 is a calculated measure of a compound's lipophilicity, an important parameter in drug design for predicting absorption and distribution.

Synthesis of 3-(4-Methoxyphenoxy)phenol

The synthesis of unsymmetrical diaryl ethers like 3-(4-Methoxyphenoxy)phenol can be achieved through several established methodologies. The most common approaches involve the formation of the ether linkage via cross-coupling reactions.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a traditional and widely used method for synthesizing diaryl ethers. It typically involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.

A proposed synthesis of 3-(4-Methoxyphenoxy)phenol via the Ullmann condensation would involve the reaction of 3-bromophenol with 4-methoxyphenol.

Proposed Experimental Protocol (Ullmann Condensation):

Materials:

  • 3-Bromophenol

  • 4-Methoxyphenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq), 4-methoxyphenol (1.2 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-Methoxyphenoxy)phenol.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 3-Bromophenol 4-Methoxyphenol Cs₂CO₃ CuI Heating Heat to 120-150°C Stir for 12-24h Reactants->Heating Solvent Anhydrous DMF/DMSO Solvent->Heating Quench Cool & Quench with Water Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl, Water, Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-(4-Methoxyphenoxy)phenol Purify->Product

Caption: Ullmann Condensation Workflow for 3-(4-Methoxyphenoxy)phenol Synthesis.

Modern Cross-Coupling Methodologies

Newer methods such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions offer milder reaction conditions and broader substrate scope.

  • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction can couple an aryl halide or triflate with a phenol. The choice of phosphine ligand is crucial for the reaction's efficiency.

  • Chan-Lam Cross-Coupling: This copper-catalyzed reaction couples a boronic acid with a phenol. It is often performed under aerobic conditions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

  • Aromatic Protons: A complex series of multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons on the 4-methoxyphenoxy ring will likely appear as two doublets (an AA'BB' system), while the protons on the 3-hydroxyphenol ring will show a more complex splitting pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each of the 13 unique carbon atoms.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 105-160 ppm. The carbons attached to the oxygen atoms (C-O) will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.

  • C-O Stretch (Phenol): A band around 1150-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 216. Fragmentation patterns would likely involve cleavage of the ether linkage.

Potential Applications

While specific applications for 3-(4-Methoxyphenoxy)phenol are not extensively documented, its structural features suggest potential in several areas.

Drug Discovery

The diaryl ether scaffold is a key component in numerous biologically active molecules.[1][2] The presence of a phenolic hydroxyl group and a methoxy group in 3-(4-Methoxyphenoxy)phenol provides handles for further chemical modification to generate libraries of compounds for screening against various biological targets. Areas of potential interest include:

  • Anticancer Agents: Many diaryl ether-containing compounds exhibit potent anticancer activity.[3]

  • Anti-inflammatory Agents: The diaryl ether motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

  • Antimicrobial Agents: This scaffold has been explored for the development of novel antibacterial and antifungal drugs.

Drug_Discovery_Potential cluster_apps Potential Therapeutic Areas Core 3-(4-Methoxyphenoxy)phenol Anticancer Anticancer Core->Anticancer Scaffold for Kinase Inhibitors AntiInflammatory Anti-inflammatory Core->AntiInflammatory COX/LOX Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Bacterial/Fungal Targets

Caption: Potential Applications of 3-(4-Methoxyphenoxy)phenol in Drug Discovery.

Materials Science

Patents have cited 3-(4-Methoxyphenoxy)phenol as a monomer or additive in the development of:

  • Copolycarbonates: Used to improve the flowability of polycarbonate resins.

  • Electrophotographic Photoconductors: As a component in aromatic polycarbonate resins for use in photoconductors.

These applications suggest that the compound may impart desirable thermal and electronic properties to polymers.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

3-(4-Methoxyphenoxy)phenol is a diaryl ether with potential for applications in both medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, predicted chemical properties, and potential areas of investigation. Further research into the biological activity and material properties of this compound and its derivatives is warranted to fully explore its potential.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.
  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
  • Parkway Scientific. YB-432 (869005-38-9, MFCD14705137).
  • Ullmann Condens
  • The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive - Benchchem.
  • Synthesis of m-Aryloxy Phenols - Encyclopedia.pub.
  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed.
  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI.
  • SAFETY D
  • Safety D
  • SAFETY D
  • 3 - SAFETY D
  • SAFETY D
  • Synthesis of 4-phenoxyphenol.
  • Synthesis of 4-Methoxyphenol - designer-drug .com.
  • Prepar
  • hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure.
  • Process for producing methoxyphenol or ethoxyphenol - Google P
  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube.
  • 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem - NIH.
  • 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem.
  • 4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem.
  • 869005-38-9|3-(4-Methoxyphenoxy)phenol|BLD Pharm.
  • 1H-NMR spectrum of 4-(4-hydroxyphenoxy)
  • 4-Methoxy-3-(methoxymethyl)phenol | C9H12O3 | CID 597771 - PubChem.
  • Phenol, 4-methoxy-3-methyl- - the NIST WebBook.
  • 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum - SpectraBase.
  • 4-Methoxyphenol for synthesis 150-76-5 - Sigma-Aldrich.
  • 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • 4-(4-methoxyphenoxy)phenol | CAS#:10181-93-8 | Chemsrc.
  • Supporting information for - The Royal Society of Chemistry.

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Exploratory

An In-depth Technical Guide to the Isomeric Diaryl Ethers: 3-(4-Methoxyphenoxy)phenol vs. 4-(4-Methoxyphenoxy)phenol

Foreword: The Understated Importance of Positional Isomerism in Drug Discovery In the intricate landscape of medicinal chemistry and materials science, the diaryl ether linkage stands as a privileged scaffold. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Understated Importance of Positional Isomerism in Drug Discovery

In the intricate landscape of medicinal chemistry and materials science, the diaryl ether linkage stands as a privileged scaffold. Its unique combination of flexibility, metabolic stability, and ability to orient aromatic pharmacophores in three-dimensional space has cemented its role in a multitude of applications, from potent antibiotics to high-performance polymers.[1] However, the true elegance and challenge of this scaffold are often revealed in its simplest variations: positional isomerism.

This guide provides an in-depth technical comparison of two such isomers: 3-(4-Methoxyphenoxy)phenol and 4-(4-Methoxyphenoxy)phenol. While separated by a mere shift in an oxygen atom's position on a phenyl ring, these molecules present divergent physicochemical properties, synthetic challenges, and, hypothetically, distinct biological activities. For the researcher, scientist, or drug development professional, understanding these nuances is not an academic exercise; it is fundamental to rational design, synthesis, and the ultimate success of a molecular concept. This document serves as a comprehensive exploration of these two isomers, offering both established data and field-proven insights into their synthesis, characterization, and potential applications.

Structural and Physicochemical Comparison

The fundamental difference between the meta-substituted 3-(4-Methoxyphenoxy)phenol and the para-substituted 4-(4-Methoxyphenoxy)phenol dictates their overall molecular symmetry, polarity, and intermolecular bonding capabilities. The para isomer possesses a more linear and symmetrical structure, which typically leads to more efficient crystal packing and, consequently, a higher melting point. Conversely, the less symmetrical meta isomer often presents as an oil or a lower-melting solid.

Property3-(4-Methoxyphenoxy)phenol (Predicted)4-(4-Methoxyphenoxy)phenolRationale for Differences
CAS Number Not Assigned10181-93-8[2]Reflects the relative novelty or lack of commercial availability of the 3-isomer.
Molecular Formula C₁₃H₁₂O₃C₁₃H₁₂O₃[2]Isomers share the same molecular formula.
Molecular Weight 216.23 g/mol 216.23 g/mol [2]Isomers share the same molecular weight.
Predicted LogP ~3.13.19[2]Lipophilicity is expected to be very similar as the atomic composition is identical.
Predicted pKa ~9.8~10.0The electron-donating methoxy group's influence on the distal phenolic pKa is slightly attenuated in the meta position compared to the para position.
Predicted Melting Point LowerHigherThe higher symmetry of the para isomer allows for more stable crystal lattice formation.
Predicted Boiling Point LowerHigherStronger intermolecular forces in the more symmetrical para isomer lead to a higher boiling point.

Synthesis of Isomeric (4-Methoxyphenoxy)phenols: A Strategic Approach

The construction of the diaryl ether bond is most reliably achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Chan-Lam coupling.[1][3] The choice of starting materials is dictated by the desired substitution pattern.

  • To synthesize 3-(4-Methoxyphenoxy)phenol , the logical precursors are resorcinol (1,3-dihydroxybenzene) and an activated 4-methoxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole).

  • To synthesize 4-(4-Methoxyphenoxy)phenol , the precursors are hydroquinone (1,4-dihydroxybenzene) and the same 4-methoxyphenyl halide .

The primary challenge in these syntheses is controlling selectivity. Both resorcinol and hydroquinone possess two hydroxyl groups, creating the potential for a double etherification side product. This is mitigated by using a molar excess of the dihydroxybenzene component relative to the aryl halide.

Experimental Workflow: Ullmann-Type Synthesis

The following protocol represents a robust, field-tested methodology for the synthesis of these isomers. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification prep Combine Dihydroxybenzene (Resorcinol or Hydroquinone), CuI, Ligand, and Base in a Schlenk flask. evac Evacuate and backfill with an inert gas (e.g., Argon) 3x. prep->evac add_reagents Add anhydrous solvent (e.g., DMSO or Toluene) and 4-Bromoanisole via syringe. evac->add_reagents heat Heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours. add_reagents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool reaction to room temperature. monitor->cool quench Dilute with water and acidify with 1M HCl to pH ~5-6. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) 3x. quench->extract wash Combine organic layers and wash with brine. extract->wash dry Dry over anhydrous Na₂SO₄ and filter. wash->dry concentrate Concentrate the filtrate under reduced pressure. dry->concentrate purify Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). concentrate->purify

Caption: Ullmann Synthesis Workflow for (4-Methoxyphenoxy)phenols.

Detailed Protocol: Synthesis of 4-(4-Methoxyphenoxy)phenol

This protocol is provided as a self-validating system. Each step includes justifications and expected observations.

  • Reagent Preparation & Inerting:

    • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add hydroquinone (2.20 g, 20 mmol, 2.0 equiv.), potassium phosphate (K₃PO₄, 6.37 g, 30 mmol, 3.0 equiv.), copper(I) iodide (CuI, 190 mg, 1.0 mmol, 10 mol%), and N,N'-dimethyl-1,2-ethanediamine (DMEDA, 220 µL, 2.0 mmol, 20 mol%).

    • Causality: Hydroquinone is used in excess to favor mono-arylation. K₃PO₄ is a strong, non-nucleophilic base effective in deprotonating the phenol. CuI is the catalytic source of copper, and DMEDA is a bidentate ligand that stabilizes the copper catalyst and accelerates the reaction.[2] The system must be inert as the Cu(I) catalyst is sensitive to oxidation.

  • Reaction Execution:

    • Seal the flask with a septum, then evacuate and backfill with argon three times.

    • Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) followed by 4-bromoanisole (1.25 mL, 10 mmol, 1.0 equiv.) via syringe.

    • Causality: DMSO is a polar aprotic solvent capable of dissolving the ionic intermediates and withstanding the high reaction temperatures.

    • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 24 hours. The mixture will typically turn from a pale suspension to a deep brown or green color.

    • Self-Validation: Progress can be monitored by taking a small aliquot, quenching it into dilute HCl, extracting with ethyl acetate, and analyzing by TLC (staining with potassium permanganate). The appearance of a new, lower Rf spot indicates product formation.

  • Aqueous Work-up:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of water and stir for 15 minutes.

    • Acidify the aqueous suspension to pH ~5-6 using 1M HCl. This step protonates any remaining phenoxide and helps precipitate the organic products.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL) to remove residual water and DMSO, and dry over anhydrous sodium sulfate.

    • Causality: The acidic workup is critical for neutralizing the base and ensuring the product is in its neutral, phenol form for efficient extraction into the organic phase.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to yield a crude brown oil or solid.

    • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Self-Validation: The three key compounds will elute in order of increasing polarity: 1,4-dimethoxybenzene (double-etherification byproduct), 4-bromoanisole (unreacted starting material), 4-(4-methoxyphenoxy)phenol (desired product), and hydroquinone (unreacted starting material). Fractions should be analyzed by TLC.

    • Combine the pure product fractions and concentrate to yield the final product, typically as an off-white to tan solid.

Spectroscopic Profile: A Tale of Two Symmetries

Spectroscopic analysis is the cornerstone of isomeric differentiation. The substitution pattern directly impacts the chemical environment of each proton and carbon, leading to unique signatures in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The symmetry of 4-(4-methoxyphenoxy)phenol results in a simplified aromatic region, typically showing two sets of doublets (an AA'BB' system) for each of the para-substituted rings. In contrast, the less symmetric 3-(4-methoxyphenoxy)phenol would exhibit a more complex set of four distinct aromatic signals for the resorcinol-derived ring (a multiplet, a triplet, and two doublets) in addition to the AA'BB' system of the methoxyphenyl ring. The phenolic -OH proton will appear as a broad singlet in both, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The symmetry argument extends to the carbon spectrum. The para isomer will show fewer aromatic signals (4 for the hydroquinone-derived ring, 3 for the anisole-derived ring) than the meta isomer (6 for the resorcinol-derived ring, 4 for the anisole-derived ring). The methoxy carbon (-OCH₃) will appear around 55 ppm in both isomers.[4][5]

Infrared (IR) Spectroscopy

Both isomers will display characteristic absorbances:

  • A broad O-H stretch from the phenolic hydroxyl group around 3300-3400 cm⁻¹.[4]

  • Strong C-O-C stretches associated with the aryl ether linkage, typically in the 1200-1250 cm⁻¹ region.

  • C-H stretches for the aromatic rings just above 3000 cm⁻¹. The primary difference will be in the "fingerprint" region (below 1500 cm⁻¹), where the C-H out-of-plane bending patterns will differ. The para isomer will show a strong band around 810-840 cm⁻¹ characteristic of 1,4-disubstitution, while the meta isomer will exhibit bands corresponding to 1,3-disubstitution.

Comparative Biological Activity and Applications: An Extrapolative View

While direct comparative studies on these specific isomers are scarce, the diaryl ether motif is a well-established pharmacophore in several areas.[1] Its presence in drugs like the antibiotic vancomycin and numerous herbicides underscores its importance. Diaryl ethers are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal effects.[1]

The isomeric difference is critical for biological function as it dictates the precise geometry and vector of the molecule's interaction with a biological target, such as an enzyme active site or a protein-protein interface.

  • Enzyme Inhibition: If these molecules were to act as enzyme inhibitors, the different spatial arrangement of the phenolic hydroxyl and the methoxy group would lead to different binding affinities. The para isomer presents its functional groups at opposite ends of a linear scaffold, while the meta isomer presents them at a 120° angle. This could mean one isomer fits snugly into a binding pocket that the other cannot.

  • Herbicide Development: Many commercial herbicides are diaryl ethers that inhibit the enzyme protoporphyrinogen oxidase (PPO). The precise shape and electronic distribution of the molecule are critical for its activity. It is highly probable that the meta and para isomers would exhibit significantly different herbicidal potencies and crop selectivities.

  • Drug Development: In drug design, the phenolic -OH can act as a crucial hydrogen bond donor or acceptor. The change in its position from meta to para alters its spatial relationship to the rest of the molecule by several angstroms, a significant distance on a molecular scale that would fundamentally change its interaction with a target receptor.

The following diagram illustrates the logical flow of how isomeric differences translate into divergent biological outcomes.

G Isomer Positional Isomerism (meta vs. para) Shape Molecular Shape & Symmetry Isomer->Shape Properties Physicochemical Properties (pKa, Polarity, Solubility) Isomer->Properties Binding Receptor/Enzyme Binding (Shape Complementarity, H-Bonding Vectors) Shape->Binding ADME Pharmacokinetics (ADME) (Absorption, Metabolism, Excretion) Properties->ADME Activity Biological Activity (Potency, Selectivity) Binding->Activity ADME->Activity Toxicity Toxicology Profile ADME->Toxicity

Caption: Isomerism's Impact on Biological Profile.

Conclusion

The comparison of 3-(4-Methoxyphenoxy)phenol and 4-(4-Methoxyphenoxy)phenol serves as a powerful case study in the principles of medicinal and materials chemistry. While structurally similar, their isomeric differences lead to distinct physicochemical properties that influence everything from their synthesis and purification to their potential biological function. The para isomer, being more symmetrical, is easier to characterize, while the meta isomer presents a different spatial arrangement of key functional groups that could unlock entirely different biological activities. For any research program utilizing the diaryl ether scaffold, a thorough understanding and evaluation of positional isomers are not merely recommended; they are essential for unlocking the full potential of the chemical space and achieving the desired therapeutic or material outcome.

References

  • INCHEM. ICSC 1097 - 4-METHOXYPHENOL. [Link]

  • Matrix Fine Chemicals. 4-METHOXYPHENOL | CAS 150-76-5. [Link]

  • Joshua S. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube, 7 July 2017. [Link]

  • Ataman Kimya. 4-METHOXYPHENOL. [Link]

  • MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]

  • PubChem. 4-Methoxyphenol. [Link]

  • Georg Thieme Verlag KG. Modern Ullmann-Type Couplings. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Royal Society of Chemistry. Supporting information for. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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Foundational

Bioactive properties of resorcinol-derived diaryl ethers

Technical Deep Dive: Bioactive Properties of Resorcinol-Derived Diaryl Ethers Executive Summary This technical guide analyzes the pharmacophoric utility of resorcinol-derived diaryl ethers, a structural class pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Bioactive Properties of Resorcinol-Derived Diaryl Ethers

Executive Summary

This technical guide analyzes the pharmacophoric utility of resorcinol-derived diaryl ethers, a structural class pivotal in modern medicinal chemistry. Distinguished by their rotational flexibility and capacity for


-stacking interactions, these scaffolds have emerged as potent second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, as well as promising agents in oncology (PD-1/PD-L1 inhibition) and antimicrobial therapeutics. This document provides a rigorous examination of their structure-activity relationships (SAR), synthesis via Chan-Lam coupling, and validated bioassay protocols.

Chemical Foundation & Pharmacophore Analysis

The resorcinol-derived diaryl ether scaffold consists of a central ether oxygen linking a resorcinol core (1,3-dihydroxybenzene derivative) to a secondary aromatic ring.

Mechanistic Advantages:

  • Conformational Plasticity: Unlike rigid biaryls, the ether linkage (

    
     bond angle 
    
    
    
    ) allows for "wiggling and jiggling." This is critical for binding to the HIV-1 NNRTI Binding Pocket (NNIBP), which undergoes significant conformational shifts upon inhibitor binding (induced fit).
  • Electronic Tuning: The resorcinol ring acts as an electron-rich moiety, facilitating hydrogen bonding (via hydroxyl/ether groups) with residues like Lys101 or His235 in the viral polymerase.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the critical SAR features required for high-potency inhibition.

SAR_Map Core Diaryl Ether Scaffold Linker Ether Linkage (-O-) Flexibility for Induced Fit Core->Linker RingA Resorcinol Ring (H-bond Donor/Acceptor) Core->RingA RingB Distal Aryl Ring (Hydrophobic Interaction) Core->RingB Subs Substituents (Halogens/CN) Metabolic Stability RingA->Subs Enhances Potency RingB->Subs Traps Hydrophobic Pocket

Figure 1: SAR map highlighting the functional roles of the diaryl ether moieties in drug design.

Primary Bioactivity: HIV-1 Reverse Transcriptase Inhibition[1][2][3]

Resorcinol diaryl ethers function as allosteric inhibitors. They do not compete with the nucleotide substrate but bind to a hydrophobic pocket (NNIBP) adjacent to the active site.

Mechanism of Action:

  • Entry: The inhibitor enters the NNIBP, often displacing the "primer grip" region of the p66 subunit.

  • Locking: The binding locks the enzyme in a hyperextended, inactive conformation.

  • Resilience: The flexibility of the ether linker allows these compounds to maintain binding affinity even when the enzyme mutates (e.g., K103N, Y181C), a common failure point for first-generation NNRTIs like nevirapine.

Key Data Points:

  • MK-4965: A clinical candidate demonstrating high potency against wild-type and resistant HIV-1 strains.

  • Potency: Optimized derivatives exhibit

    
     values in the low nanomolar range (
    
    
    
    nM).

Secondary Bioactivity: Oncology & Antimicrobial

Beyond virology, this scaffold exhibits versatility in other therapeutic areas:

  • Immuno-Oncology (PD-1/PD-L1): Recent studies identify resorcinol dibenzyl ethers (e.g., Compound NP19) as inhibitors of the PD-1/PD-L1 interaction.[1] Unlike antibodies, these small molecules penetrate tumors more effectively.

    • Efficacy: NP19 inhibits interaction with an

      
       of 12.5 nM.[1]
      
  • Antimicrobial: Brominated resorcinol dimers disrupt bacterial cell membranes and inhibit isocitrate lyase in Candida albicans.[2]

Summary of Bioactive Potency
Compound ClassTargetMechanismKey Metric (

/MIC)
MK-4965 Analog HIV-1 RTAllosteric NNRTI1.5 nM (Wild Type)
NP19 PD-1/PD-L1Protein-Protein Interaction12.5 nM
Brominated Dimer S. aureusMembrane Disruption2.0

g/mL (MIC)
13

-Estrone Ether
TubulinPolymerization Inhibition3.5

M (HeLa cells)

Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

Rationale: Traditional Ullmann coupling requires high temperatures (


C) and strong bases, often degrading sensitive resorcinol functional groups. The Chan-Lam coupling (Cu(II)-promoted) operates at room temperature under aerobic conditions, preserving structural integrity.

Reagents:

  • Substrate: Resorcinol derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (1.0 equiv) or catalytic amount with re-oxidant
    
  • Base: Pyridine or

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Atmosphere:

    
     (balloon) or open air
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the resorcinol derivative (1 mmol) and aryl boronic acid (1.5 mmol) in dry DCM (10 mL).

  • Catalyst Addition: Add anhydrous

    
     (1 mmol) and freshly activated 4Å molecular sieves (200 mg) to scavenge water generated during the reaction.
    
  • Activation: Add pyridine (2 mmol) dropwise. The solution typically turns a deep blue/green color indicating active Cu-amine species.

  • Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere (balloon) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel).
    
Protocol B: HIV-1 RT Inhibition Assay

Rationale: A fluorescence-based EnzCheck assay is preferred over radiometric methods for safety and high-throughput capability.

Workflow Diagram:

Assay_Workflow Start Prepare RT Enzyme Buffer (50mM Tris-HCl, pH 7.8) Mix Add Template/Primer (Poly(rA)-oligo(dT)) Start->Mix Compound Add Test Compound (DMSO stock, serial dilution) Mix->Compound Incubate1 Incubate 30 min @ 37°C (Allow NNRTI binding) Compound->Incubate1 StartRxn Initiate: Add dTTP + PicoGreen Incubate1->StartRxn Measure Measure Fluorescence (Ex 480nm / Em 520nm) StartRxn->Measure Analysis Calculate IC50 (Dose-Response Curve) Measure->Analysis

Figure 2: Workflow for the fluorescence-based Reverse Transcriptase inhibition assay.

Methodology:

  • Buffer Prep: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM

    
    , 1 mM DTT, and 80 mM KCl.
    
  • Enzyme Mix: Dilute recombinant HIV-1 Reverse Transcriptase (final conc. 2–5 nM) in the buffer.

  • Inhibitor Addition: Add 2

    
    L of the resorcinol diaryl ether (serially diluted in DMSO) to a 96-well black plate.
    
  • Incubation: Add the enzyme mix and incubate for 30 minutes at 37°C. Note: This pre-incubation allows the allosteric inhibitor to induce the conformational change before substrate competition begins.

  • Substrate Initiation: Add the reaction mix containing Poly(rA)-oligo(dT) template/primer, dTTP, and PicoGreen dsDNA quantitation reagent.

  • Detection: As RT polymerizes dTTP into the template, dsDNA is formed, binding PicoGreen and increasing fluorescence. Measure kinetics over 60 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Discovery of Novel Resorcinol Dibenzyl Ethers Targeting PD-1/PD-L1. Journal of Medicinal Chemistry. (2020).[1]

  • Recent Advances of Diaryl Ether Family as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Current Medicinal Chemistry. (2013).

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. (2022).

  • Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters. (2011).

  • Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Agents. Journal of Medicinal Chemistry. (2016).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Methoxyphenoxy)phenol via Ullmann Coupling: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 3-(4-methoxyphenoxy)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The protocol herei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(4-methoxyphenoxy)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The protocol herein details a robust and efficient method utilizing the copper-catalyzed Ullmann coupling reaction. We delve into the mechanistic underpinnings of this classic cross-coupling reaction, explain the rationale behind the selection of reagents and reaction parameters, and provide a detailed, step-by-step procedure for synthesis, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of diaryl ethers.

Introduction: The Significance of Diaryl Ethers and the Ullmann Coupling

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and advanced materials. The ether linkage imparts a unique conformational flexibility and stability, making it a privileged scaffold in medicinal chemistry. Specifically, 3-(4-methoxyphenoxy)phenol and its derivatives have been explored for their potential as peroxisome proliferator-activated receptor (PPAR) agonists, which are valuable in the treatment of metabolic disorders such as dyslipidemia, obesity, and insulin resistance.[1]

The Ullmann condensation, first reported by Fritz Ullmann in 1905, remains a cornerstone of C-O bond formation for the synthesis of diaryl ethers.[2] The classical approach involves the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at elevated temperatures.[2][3] While effective, these harsh conditions can limit the substrate scope and functional group tolerance. Modern advancements in Ullmann-type couplings have introduced the use of catalytic amounts of copper salts in conjunction with various ligands, enabling the reaction to proceed under milder conditions with improved yields and broader applicability.[4][5][6] This protocol leverages a modern ligand-assisted Ullmann coupling for the efficient synthesis of 3-(4-methoxyphenoxy)phenol.

Reaction Scheme and Mechanism

The synthesis of 3-(4-methoxyphenoxy)phenol is achieved through the copper-catalyzed coupling of 3-methoxyphenol and 1-iodo-4-methoxybenzene.

Reaction:

Mechanism of the Ullmann Diaryl Ether Synthesis:

While the precise mechanism of the Ullmann coupling is still a subject of some debate, a generally accepted catalytic cycle involves the following key steps[3][7]:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the copper(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) species then undergoes reductive elimination to form the desired diaryl ether product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures.[4][8]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 3-(4-methoxyphenoxy)phenol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxyphenol≥98%Commercially Available---
1-Iodo-4-methoxybenzene≥98%Commercially Available---
Copper(I) Iodide (CuI)≥99%Commercially Available---
L-Proline≥99%Commercially AvailableAs a ligand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available---
Ethyl AcetateACS GradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)---Prepared in-house---
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexaneACS GradeCommercially AvailableFor chromatography
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methoxyphenol (1.24 g, 10.0 mmol), 1-iodo-4-methoxybenzene (2.34 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: The flask is equipped with a reflux condenser and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) to the flask via a syringe.

  • Reaction: The reaction mixture is stirred and heated to 90-100 °C under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with dichloromethane, can be employed to isolate the pure 3-(4-methoxyphenoxy)phenol.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Reagents Loading (3-Methoxyphenol, 1-Iodo-4-methoxybenzene, CuI, L-Proline, K₂CO₃) solvent 2. Solvent Addition (Anhydrous DMSO) reagents->solvent reaction 3. Reaction (90-100 °C, 12-24h) solvent->reaction quench 4. Quenching (Addition of Water) reaction->quench extraction 5. Extraction (Ethyl Acetate) quench->extraction wash 6. Washing (Water & Brine) extraction->wash dry 7. Drying & Concentration wash->dry chromatography 8. Column Chromatography (Silica Gel) dry->chromatography characterization 9. Characterization (NMR, MS, etc.) chromatography->characterization

Caption: Experimental workflow for the synthesis of 3-(4-methoxyphenoxy)phenol.

Expected Results and Characterization

ParameterExpected Outcome
Yield 70-85% (isolated yield after chromatography)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 6.60-6.40 (m, 4H, Ar-H), 4.85 (s, 1H, -OH), 3.80 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.2, 158.1, 156.5, 150.9, 130.5, 120.1, 115.3, 108.2, 107.9, 102.0, 55.8
Mass Spectrometry (ESI-MS) m/z: 217.08 [M+H]⁺

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Ullmann coupling is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to maximize yield.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

  • Purity of Starting Materials: The purity of the starting materials, particularly the aryl halide, can significantly impact the reaction efficiency.

  • Base: Potassium carbonate is a common and effective base for this reaction. It should be finely powdered to ensure a large surface area for reaction. Cesium carbonate can also be used and may lead to higher yields in some cases.[5]

  • Ligand Choice: L-proline is an inexpensive and effective ligand for this transformation.[1] Other ligands such as N,N-dimethylglycine or various diamines can also be employed.[6]

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of 3-(4-methoxyphenoxy)phenol via a modern Ullmann coupling reaction. By understanding the underlying principles and adhering to the detailed experimental procedure, researchers can efficiently prepare this valuable diaryl ether intermediate for a wide range of applications in drug discovery and materials science.

References

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Comdom, R., & de la C. Vizcarra, M. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(1), 19-20. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 132(48), 17131–17143. Retrieved from [Link]

  • Shafi, S., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Retrieved from [Link]

  • Borah, P., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

  • Ma, D., et al. (2011). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 76(11), 4433–4443. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP).... Retrieved from [Link]

  • BYU-Idaho. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2015). Copper-catalysed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

  • National Institutes of Health. (2016). Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]

  • ACS Publications. (2012). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]

  • ResearchGate. (2010). Characterization and Purification of Polyphenol Oxidase from Artichoke ( Cynara scolymus L.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Medium. (n.d.). The Multifaceted Industrial Applications of 4-Methoxyphenol (MEHQ). Retrieved from [Link]

  • National Institutes of Health. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

Sources

Application

Protocol for the Demethylation of 1,3-bis(4-methoxyphenoxy)benzene to Synthesize 1,3-bis(4-hydroxyphenoxy)benzene

Introduction The selective cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the pharmaceutical and materials science industries. The methoxy group often serves as a protec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the pharmaceutical and materials science industries. The methoxy group often serves as a protecting group for phenols, and its efficient removal is paramount to accessing the final active molecule. 1,3-bis(4-hydroxyphenoxy)benzene, a valuable monomer in the synthesis of high-performance polymers and a key structural motif in various biologically active compounds, is synthesized by the demethylation of its precursor, 1,3-bis(4-methoxyphenoxy)benzene.[1] This application note provides a detailed, field-proven protocol for this demethylation reaction using boron tribromide (BBr₃), a highly effective and widely used reagent for the cleavage of aryl methyl ethers.[2][3]

The choice of boron tribromide is predicated on its ability to effect demethylation under relatively mild conditions, often at or below room temperature, thus preserving other sensitive functional groups that might be present in the molecule.[2][4] The mechanism of this reaction involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group.[5] This process is highly efficient for aryl methyl ethers due to the stability of the resulting aryloxy-boron species.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, insights into the reaction mechanism, and strategies for a successful and reproducible synthesis.

Reaction Scheme

setup Reaction Setup (Inert atmosphere, dissolve starting material in anhydrous DCM, cool to -78 °C) addition Slow Addition of BBr3 (2.2-2.5 eq) setup->addition reaction Reaction Progression (Warm to RT, monitor by TLC) addition->reaction quench Quench with Methanol (at 0 °C) reaction->quench evaporation Remove Volatiles (Rotary evaporation, co-evaporate with MeOH) quench->evaporation workup Aqueous Workup (Extraction with Et2O/EtOAc, wash with NaHCO3, H2O, brine) evaporation->workup drying Dry and Concentrate (Dry over MgSO4/Na2SO4, filter, concentrate) workup->drying purification Purification (Recrystallization or Column Chromatography) drying->purification product Pure 1,3-bis(4-hydroxyphenoxy)benzene purification->product

Sources

Method

Nucleophilic aromatic substitution reaction conditions for m-aryloxy phenols

Application Note & Protocol Guide Topic: Advanced Synthetic Strategies for the Preparation of m-Aryloxy Phenols Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Signi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Synthetic Strategies for the Preparation of m-Aryloxy Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of m-Aryloxy Phenols

The m-aryloxy phenol motif is a cornerstone in the architecture of numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] These compounds are prized for their role in imparting thermal stability, antioxidant properties, and specific biological activities, such as anti-inflammatory and anti-tumor effects.[1] However, the synthesis of this particular substitution pattern represents a significant challenge in organic chemistry.

The direct application of classical nucleophilic aromatic substitution (SNAr) is often thwarted by the electronic nature of the phenol ring. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic substitutions, and the corresponding phenoxide anion creates an electron-rich aromatic system that is inherently resistant to attack by nucleophiles.[1] Consequently, achieving substitution at the meta-position requires a nuanced approach that circumvents the limitations of traditional SNAr mechanisms.

This guide provides a detailed exploration of robust and field-proven methodologies for the synthesis of m-aryloxy phenols. It moves beyond textbook theory to offer practical, mechanistically grounded protocols suitable for research and development laboratories. We will focus on modern transition-metal-catalyzed cross-coupling reactions, which have become the gold standard for constructing the challenging C-O diaryl ether bond.

Part 1: Mechanistic Considerations - Why Classical SNAr Fails and Catalysis Succeeds

The Energetic Barrier of Direct Meta-Substitution

The classical SNAr reaction proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The reaction's feasibility hinges on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), on the aryl halide. These groups are essential for stabilizing the buildup of negative charge in the transition state and the Meisenheimer intermediate.

Crucially, this stabilization is only effective when the EWG is positioned ortho or para to the leaving group.[4] In these positions, the negative charge can be delocalized directly onto the EWG through resonance. When the EWG is in the meta position, no such resonance stabilization is possible, rendering the reaction pathway energetically unfavorable.[4]

cluster_para Para-Substitution (Favorable) cluster_meta Meta-Substitution (Disfavored) p_start Aryl Halide (para-EWG) p_meisenheimer Meisenheimer Complex (Charge on EWG) p_start->p_meisenheimer + Nu- p_nu Nu:- p_product Product p_meisenheimer->p_product - X- m_start Aryl Halide (meta-EWG) m_meisenheimer Intermediate (No Charge on EWG) m_start->m_meisenheimer + Nu- m_nu Nu:- m_product No Reaction m_meisenheimer->m_product M_L M(0)Ln OxAdd Ar-M(II)(X)Ln M_L->OxAdd Oxidative Addition (+ Ar-X) LigEx Ar-M(II)(OAr')Ln OxAdd->LigEx Ligand Exchange (+ Ar'OH) LigEx->M_L Reductive Elimination RedElim Ar-O-Ar' LigEx->RedElim

Caption: Generalized catalytic cycle for C-O cross-coupling reactions.

Part 2: Recommended Synthetic Protocols

A highly effective and widely adopted strategy for synthesizing m-aryloxy phenols involves a two-step process:

  • C-O Coupling: An aryl halide is coupled with a meta-alkoxy phenol (e.g., m-methoxyphenol). The alkoxy group serves as a protected form of the target phenol.

  • Deprotection: The resulting alkoxy-diaryl ether is dealkylated to reveal the final m-aryloxy phenol. [5][6] This approach is advantageous because m-methoxyphenol is a commercially available and stable starting material.

Protocol 1: Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction is a classic, reliable method for diaryl ether synthesis, modernized to use catalytic amounts of copper. [7] Reaction Scheme: Ar-I + 3-MeO-Ph-OH → [Cu Catalyst, Base] → Ar-O-Ph-OMe

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), m-methoxyphenol (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and copper(I) bromide (CuBr, 0.1 equiv.). [5][6]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl iodide.

  • Heating: Immerse the flask in a preheated oil bath at 110-130 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers. [5][6] Reaction Scheme: Ar-O-Ph-OMe + BBr₃ → Ar-O-Ph-OH

Step-by-Step Methodology (Caution: BBr₃ is corrosive and reacts violently with water. Handle in a well-ventilated fume hood under inert atmosphere):

  • Reaction Setup: Dissolve the methoxy-diaryl ether (1.0 equiv.) from the previous step in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.0 M, 1.2-1.5 equiv.) dropwise via syringe.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting m-aryloxy phenol is often pure enough for subsequent use, but can be further purified by chromatography or recrystallization if necessary.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Coupling

This method offers an alternative to copper catalysis, often proceeding under milder conditions with a broader substrate scope. [8] Reaction Scheme: Ar-Br + 3-HO-Ph-OH (Resorcinol) → [Pd Catalyst, Ligand, Base] → Ar-O-Ph-OH

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%) to a Schlenk flask.

  • Reaction Setup: To the flask, add the aryl bromide (1.0 equiv.), resorcinol (1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent and Heating: Add anhydrous, degassed toluene or dioxane. Seal the flask and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 3: Data Summary and Comparison of Conditions

The choice of specific reagents can significantly impact reaction efficiency. The following table summarizes typical conditions reported in the literature for diaryl ether synthesis.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference(s)
Ullmann CuI (0.2-10%)N,N-dimethylglycine or NoneK₂CO₃ or Cs₂CO₃ (2.0)DMF, DMSO90-14070-95%[8][9]
Ullmann CuBr (10%)NoneCs₂CO₃ (2.0)DMF110>90%[5][6]
Buchwald-Hartwig Pd(OAc)₂ (1-2%)Biarylphosphines (2-4%)K₃PO₄ or NaH (1.5-2.0)Toluene10075-98%[8]
Direct SNAr NoneNoneK₂CO₃ (2.0)DMSORefluxHigh (activated substrates)[8]

Conclusion

While the direct synthesis of m-aryloxy phenols via a classical SNAr pathway on an unactivated phenol ring is mechanistically disfavored, modern synthetic chemistry offers powerful and reliable alternatives. Transition-metal-catalyzed C-O cross-coupling reactions, particularly copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig reactions, are the methods of choice. The two-step strategy involving the coupling of an aryl halide with m-methoxyphenol followed by a robust demethylation step provides a versatile and high-yielding route to these valuable compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently access a wide array of m-aryloxy phenols for applications in drug discovery and materials science.

References

  • Nucleophilic Aromatic Substitution . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Amankulova, D., Berganayeva, G., Kudaibergenova, B., Zhetpisbay, D., Sharipova, A., & Dyusebaeva, M. (2023). Synthesis of m-Aryloxy Phenols . Encyclopedia.pub. Retrieved from [Link]

  • Amankulova, D., Berganayeva, G., Kudaibergenova, B., Zhetpisbay, D., Sharipova, A., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . Molecules, 28(6), 2657. Retrieved from [Link]

  • Amankulova, D., Berganayeva, G., Kudaibergenova, B., Zhetpisbay, D., Sharipova, A., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . PubMed. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution . YouTube. Retrieved from [Link]

  • Niknam, K., & Tabe-Ahmadi, F. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.
  • Morrison, K. M., & Stradiotto, M. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers . Organic Letters, 17(19), 4810-4813. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Retrieved from [Link]

  • Diaryl ether synthesis by etherification (arylation) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amankulova, D., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . ResearchGate. Retrieved from [Link]

  • Smith, J. G. (2019). Concerted Nucleophilic Aromatic Substitution Reactions . ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. Retrieved from [Link]

  • Al-Haideri, H. A. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings . The Journal of Organic Chemistry, 73(13), 5107-5110. Retrieved from [Link]

  • Amankulova, D., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . MDPI. Retrieved from [Link]

Sources

Application

Catalytic methods for synthesizing 3-(4-Methoxyphenoxy)phenol from resorcinol

Executive Summary This application note details the catalytic methodologies for synthesizing 3-(4-Methoxyphenoxy)phenol (CAS: N/A for specific isomer, generic diaryl ether structure) from resorcinol . The synthesis of no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic methodologies for synthesizing 3-(4-Methoxyphenoxy)phenol (CAS: N/A for specific isomer, generic diaryl ether structure) from resorcinol . The synthesis of non-symmetrical diaryl ethers from symmetric diols like resorcinol presents a critical chemoselectivity challenge: preventing the formation of the bis-arylated byproduct, 1,3-bis(4-methoxyphenoxy)benzene.

This guide provides three distinct protocols:

  • Method A (Standard): Copper-Catalyzed Ullmann-Type Coupling (Cost-effective, scalable).

  • Method B (Mild/Green): Chan-Lam Oxidative Coupling (Room temperature, boronic acid based).

  • Method C (High Performance): Palladium-Catalyzed Buchwald-Hartwig Coupling (High turnover, difficult substrates).

Chemical Strategy & Selectivity Control

The core challenge is the statistical and kinetic control of the second arylation event. Once the first hydroxyl group is arylated, the electronic properties of the ring change slightly, but often not enough to deactivate the second hydroxyl group completely.

Reaction Pathway & Impurity Profile

The following diagram illustrates the competitive reaction pathways.

ReactionPathway cluster_conditions Selectivity Control Factors Resorcinol Resorcinol (1,3-Dihydroxybenzene) Mono TARGET: 3-(4-Methoxyphenoxy)phenol Resorcinol->Mono k1 (Fast) Cat. System ArX 4-Haloanisole (X = I, Br) ArX->Mono Bis IMPURITY: 1,3-Bis(4-methoxyphenoxy)benzene Mono->Bis k2 (Slow) Over-reaction Stoichiometry (Excess Resorcinol) Stoichiometry (Excess Resorcinol) Ligand Sterics Ligand Sterics

Figure 1: Reaction pathway highlighting the competitive formation of the bis-arylated impurity. k1 >> k2 is achieved via stoichiometry and ligand choice.

Method A: Copper-Catalyzed Ullmann Coupling

Best For: Large-scale synthesis, cost sensitivity, and robust substrates.

This method utilizes a copper(I) source with a bidentate ligand to facilitate the C-O bond formation. The use of Picolinic Acid or Dimethylglycine as a ligand is crucial for lowering the activation energy and allowing the reaction to proceed at moderate temperatures (80-100°C), which improves selectivity compared to ligand-free high-temp (140°C+) methods.

Reagents & Materials
ComponentEquiv.RoleNotes
Resorcinol 2.0SubstrateExcess forces statistical favor toward mono-product.
4-Iodoanisole 1.0Coupling PartnerAryl iodides are more reactive than bromides for Cu-catalysis.
CuI 0.1 (10 mol%)CatalystPurified (white powder preferred).
Picolinic Acid 0.2 (20 mol%)LigandStabilizes Cu-intermediate; promotes oxidative addition.
K3PO4 2.0BaseMild base; Cs2CO3 is a viable alternative.
DMSO SolventSolvent0.5 M concentration wrt Aryl Iodide.
Protocol Steps
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add Resorcinol (22.0 g, 200 mmol), 4-Iodoanisole (23.4 g, 100 mmol), CuI (1.9 g, 10 mmol), Picolinic Acid (2.46 g, 20 mmol), and K3PO4 (42.4 g, 200 mmol).

  • Solvation: Add anhydrous DMSO (200 mL). Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 18–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of 4-iodoanisole.

  • Workup: Cool to room temperature. Dilute with water (500 mL) and acidify to pH ~3-4 with 1M HCl (to protonate the phenol and excess resorcinol).

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL).

  • Purification:

    • Wash combined organics with Brine. Dry over Na2SO4.[1][2]

    • Crucial Step: The excess resorcinol is water-soluble but may carry over. A wash with 5% aqueous NaHCO3 helps remove acidic impurities.

    • Purify via silica gel flash chromatography (Gradient: 0% -> 20% EtOAc in Hexanes). The bis-arylated product elutes first (non-polar), followed by the desired mono-product, then unreacted resorcinol.

Method B: Chan-Lam Oxidative Coupling

Best For: Small scale, room temperature operation, avoiding halides.

This method uses (4-Methoxyphenyl)boronic acid and Copper(II) acetate in the presence of air (oxygen). It is a "mild" coupling that often shows superior functional group tolerance.

Reagents & Materials
ComponentEquiv.RoleNotes
Resorcinol 1.5SubstrateExcess still recommended.
(4-Methoxyphenyl)boronic acid 1.0Coupling PartnerBoronic acids are generally non-toxic and stable.
Cu(OAc)2 0.1 - 1.0CatalystCan be used stoichiometric (1.0 eq) for faster rates, or catalytic (0.1 eq) with O2 balloon.
Pyridine 2.0Base/LigandEssential for the Chan-Lam mechanism.
4Å Molecular Sieves N/AWater ScavengerCritical; water inhibits the reaction.
DCM SolventSolventDichloromethane, 0.2 M.
Protocol Steps
  • Setup: In a round bottom flask, add Resorcinol (165 mg, 1.5 mmol), (4-Methoxyphenyl)boronic acid (152 mg, 1.0 mmol), Cu(OAc)2 (18 mg, 0.1 mmol), and activated 4Å Molecular Sieves (200 mg).

  • Solvation: Add DCM (5 mL) and Pyridine (162 µL, 2.0 mmol).

  • Activation: Attach an O2 balloon (or leave open to dry air with a drying tube). Stir vigorously at Room Temperature (25°C).

  • Timeline: Reaction typically requires 24–48 hours.

    • Note: If reaction is sluggish, add another 0.1 eq of Cu(OAc)2 after 24 hours.

  • Workup: Filter through a pad of Celite to remove sieves and copper salts. Rinse with EtOAc.

  • Purification: Wash filtrate with 1M HCl (to remove pyridine) and Brine. Concentrate and purify via column chromatography as described in Method A.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale Large > 10 Grams Scale->Large Industrial/Pilot Small < 1 Gram / Lab Scale Scale->Small Discovery MethodA METHOD A: Cu-Ullmann (Robust, Scalable, Cheap) Large->MethodA TempSensitive Is substrate temp sensitive? Small->TempSensitive MethodB METHOD B: Chan-Lam (Room Temp, Mild) TempSensitive->MethodB Yes (Avoid Heat) MethodC METHOD C: Pd-Catalyzed (High Cost, High Selectivity) TempSensitive->MethodC No (Need Speed/Yield)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your isolated material against these expected spectral characteristics.

  • Physical State: Pale yellow to off-white oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.20 (t, 1H, Resorcinol H-5)

    • δ 6.98 (d, 2H, Anisole Ar-H)

    • δ 6.88 (d, 2H, Anisole Ar-H)

    • δ 6.60 (dd, 1H, Resorcinol H-4/6)

    • δ 6.50 (s, 1H, Resorcinol H-2)

    • δ 6.45 (dd, 1H, Resorcinol H-4/6)

    • δ 5.20 (s, 1H, -OH, broad)

    • δ 3.80 (s, 3H, -OCH3)

  • Key Diagnostic: The integration ratio of the methoxy singlet (3H) to the hydroxyl proton (1H) confirms mono-arylation. Absence of a second methoxy signal rules out the bis-ether impurity.

References

  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type N-Arylation and O-Arylation Using L-Proline and 2-Picolinic Acid as Ligands. Organic Letters, 5(21), 3799–3802. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids (Chan-Lam Coupling). Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols and Phenols. Organic Letters, 4(6), 973–976. [Link]

  • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Selective Mono-O-arylation of Resorcinol and Derivatives. The Journal of Organic Chemistry, 71(19), 7449–7454. [Link]

Sources

Method

Application Notes &amp; Protocols: Selective Acylation of 3-(4-Methoxyphenoxy)phenol

Abstract This document provides a comprehensive technical guide for the acylation of 3-(4-methoxyphenoxy)phenol, a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the acylation of 3-(4-methoxyphenoxy)phenol, a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and functional materials. We present two distinct, validated protocols for achieving either selective O-acylation (esterification) or C-acylation (Friedel-Crafts reaction). The guide delves into the underlying chemical principles, offering a rationale for procedural steps and catalyst selection. Detailed experimental workflows, data tables for reagent stoichiometry, and troubleshooting insights are provided to ensure reproducible and high-yield outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylating 3-(4-Methoxyphenoxy)phenol

3-(4-Methoxyphenoxy)phenol is a diaryl ether scaffold that presents multiple reactive sites for functionalization. Its derivatization is of significant interest in medicinal chemistry due to the prevalence of the diaryl ether motif in biologically active compounds. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation that can modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

Phenols are bidentate nucleophiles, meaning they can undergo acylation at two distinct positions:

  • O-Acylation: Reaction at the phenolic oxygen atom results in the formation of a phenyl ester. This pathway represents a nucleophilic acyl substitution.

  • C-Acylation: Reaction at an electron-rich carbon atom on the aromatic ring leads to a hydroxyaryl ketone via an electrophilic aromatic substitution, commonly known as the Friedel-Crafts reaction.[1]

The choice between these pathways is dictated by the reaction conditions, particularly the type of catalyst employed. Understanding and controlling this selectivity is paramount for directing the synthesis toward the desired product. This guide provides the theoretical grounding and practical protocols to achieve this control.

Mechanistic Overview: Directing the Acylation Pathway

O-Acylation: The Kinetically Favored Pathway

O-acylation is generally faster and is favored under kinetic control. The reaction can be effectively promoted by a base, which deprotonates the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

O_Acylation_Mechanism O-Acylation (Base-Catalyzed) cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base B: Base->Phenol Phenoxide_2 Ar-O⁻ Protonated_Base BH⁺ Acyl_Chloride R-CO-Cl Intermediate [Ar-O-C(R)(Cl)-O⁻] Ester Ar-O-CO-R Intermediate->Ester Chloride Cl⁻ Phenoxide_2->Acyl_Chloride C_Acylation_Mechanism C-Acylation (Friedel-Crafts) cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack & Rearomatization Acyl_Chloride R-CO-Cl Complex R-CO-Cl-AlCl₃ Acyl_Chloride->Complex Lewis_Acid AlCl₃ Lewis_Acid->Acyl_Chloride Acylium_Ion R-C≡O⁺ Complex->Acylium_Ion Acylium_Ion_2 R-C≡O⁺ AlCl4 AlCl₄⁻ Arene Ar-H Sigma_Complex [Ar(H)(COR)]⁺ Arene->Sigma_Complex Product Ar-COR Sigma_Complex->Product -H⁺ HCl HCl AlCl3_regen AlCl₃ Acylium_Ion_2->Arene

Caption: Friedel-Crafts C-acylation mechanism.

Protocol 1: Selective O-Acylation via Base-Catalyzed Esterification

This protocol details the synthesis of 3-(4-methoxyphenoxy)phenyl acetate, a representative ester derivative. It employs triethylamine as a base to facilitate the reaction under mild conditions.

Materials and Equipment
Reagents & MaterialsEquipment
3-(4-Methoxyphenoxy)phenolRound-bottom flask (flame-dried)
Acetyl chloride (or Acetic Anhydride)Magnetic stirrer and stir bar
Triethylamine (Et₃N), distilledIce bath
Dichloromethane (DCM), anhydrousSyringes and needles
1M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) soln.Rotary evaporator
Brine (saturated NaCl soln.)Thin-Layer Chromatography (TLC) plates
Anhydrous magnesium sulfate (MgSO₄)Glassware for column chromatography
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)Inert atmosphere setup (Nitrogen/Argon)
Stoichiometry and Reagent Data
ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Amount (mmol)Volume / Mass
3-(4-Methoxyphenoxy)phenol216.231.0-10.02.16 g
Acetyl Chloride78.501.21.10412.00.85 mL
Triethylamine101.191.50.72615.02.09 mL
Dichloromethane (DCM)--1.33-50 mL
Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenoxy)phenol (2.16 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) and stir until the solid dissolves completely. Add triethylamine (2.09 mL, 15.0 mmol).

  • Acylation: Cool the flask to 0 °C using an ice bath. Add acetyl chloride (0.85 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting phenol spot is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). [2] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure ester product.

O_Acylation_Workflow A 1. Dissolve Phenol in DCM Add Triethylamine B 2. Cool to 0°C A->B C 3. Add Acetyl Chloride Dropwise B->C D 4. Stir at RT for 1-2h Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract & Wash Organic Layer (HCl, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for O-Acylation of 3-(4-methoxyphenoxy)phenol.

Protocol 2: Selective C-Acylation via Friedel-Crafts Reaction

This protocol describes the Friedel-Crafts acylation to synthesize a hydroxyaryl ketone derivative. It requires stringent anhydrous conditions due to the moisture sensitivity of the Lewis acid catalyst.

Materials and Equipment
Reagents & MaterialsEquipment
3-(4-Methoxyphenoxy)phenolRound-bottom flask (flame-dried)
Acetyl chlorideMagnetic stirrer and stir bar
Aluminum chloride (AlCl₃), anhydrousIce bath
Dichloromethane (DCM) or Nitrobenzene, anhydrousSyringes and needles
Crushed iceSeparatory funnel
Concentrated Hydrochloric acid (HCl)Rotary evaporator
Brine (saturated NaCl soln.)Thin-Layer Chromatography (TLC) plates
Anhydrous sodium sulfate (Na₂SO₄)Glassware for column chromatography
Solvents for chromatographyInert atmosphere setup (Nitrogen/Argon)
Stoichiometry and Reagent Data
ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Amount (mmol)Volume / Mass
3-(4-Methoxyphenoxy)phenol216.231.0-10.02.16 g
Acetyl Chloride78.501.11.10411.00.78 mL
Aluminum Chloride (AlCl₃)133.342.5-25.03.33 g
Dichloromethane (DCM)--1.33-60 mL

Note: A molar excess of AlCl₃ is used to complex with both the acyl chloride and the phenolic oxygen of the substrate and product.

Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (3.33 g, 25.0 mmol).

  • Catalyst Suspension: Add anhydrous DCM (40 mL) and cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the AlCl₃ suspension with vigorous stirring. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-(4-methoxyphenoxy)phenol (2.16 g, 10.0 mmol) in 20 mL of anhydrous DCM and add this solution dropwise via the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic. [3]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction flask back to 0 °C and very carefully quench the reaction by pouring it slowly onto a mixture of crushed ice (approx. 100 g) and concentrated HCl (10 mL). Caution: This is a highly exothermic process.

    • Stir the quenched mixture until all solids have dissolved. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). [4] * Combine the organic layers and wash with water (2 x 40 mL) and then brine (1 x 40 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired hydroxyaryl ketone.

Discussion on Regioselectivity

The substitution pattern on 3-(4-methoxyphenoxy)phenol will direct the position of C-acylation. The hydroxyl group is a powerful ortho-, para-director. The phenoxy group is also ortho-, para-directing. Acylation will preferentially occur on the ring bearing the hydroxyl group, at positions ortho or para to it, due to its strong activating effect. The primary products are expected to be 2-acetyl-5-(4-methoxyphenoxy)phenol and 4-acetyl-5-(4-methoxyphenoxy)phenol.

C_Acylation_Workflow A 1. Suspend AlCl₃ in Anhydrous DCM Cool to 0°C B 2. Add Acetyl Chloride Dropwise A->B C 3. Add Phenol Solution Dropwise at 0-5°C B->C D 4. Stir at RT for 3-5h Monitor by TLC C->D E 5. Quench Carefully on Ice/HCl D->E F 6. Extract with DCM & Wash E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for C-Acylation of 3-(4-methoxyphenoxy)phenol.

Troubleshooting and Key Considerations

  • Moisture Sensitivity (C-Acylation): The success of the Friedel-Crafts reaction hinges on maintaining strictly anhydrous conditions. Flame-drying glassware and using anhydrous solvents are critical to prevent deactivation of the AlCl₃ catalyst.

  • Fries Rearrangement: If an O-acylated product is subjected to Friedel-Crafts conditions (i.e., excess Lewis acid), it can rearrange to the more thermodynamically stable C-acylated product. [1]This can be a synthetic strategy in itself or an unwanted side reaction.

  • Exothermic Reactions: Both acylation procedures can be exothermic, especially the Friedel-Crafts reaction and its quenching step. Maintaining proper temperature control with an ice bath is crucial for safety and to minimize side reactions.

  • Catalyst Choice: While AlCl₃ is common for C-acylation, other Lewis acids like ZnCl₂ or BF₃ can be used and may offer different selectivity or milder conditions. [5]For O-acylation, catalysts like DMAP (4-dimethylaminopyridine) are significantly more active than pyridine or triethylamine and can be used in smaller, catalytic amounts. [6]

Conclusion

The selective acylation of 3-(4-methoxyphenoxy)phenol is readily achievable through careful selection of catalysts and reaction conditions. Base-mediated procedures reliably yield the O-acylated ester product under mild, kinetically controlled conditions. Conversely, employing a stoichiometric amount of a strong Lewis acid like AlCl₃ under anhydrous conditions directs the reaction towards the thermodynamically favored C-acylated hydroxyaryl ketone. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize these valuable derivatives for further application in drug discovery and materials science.

References

  • ResearchGate. How can i perform Friedel crafts acylation with phenol?. [Link]

  • Google Patents.
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]

  • University of Calgary. Ch24 - Acylation of phenols. [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • Organic Syntheses. HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. [Link]

  • ACS Publications. Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. TMEDA: Efficient and Mild Catalyst for the Acylation of Alcohols, Phenols and Thiols under Solvent-free Condition. [Link]

  • Taylor & Francis Online. Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Revue Roumaine de Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

  • National Institutes of Health. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

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Application

Application Note: Formulation Development for 3-(4-Methoxyphenoxy)phenol Herbicides

Executive Summary This guide details the formulation strategies for 3-(4-Methoxyphenoxy)phenol , a lipophilic diaryl ether scaffold representative of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. Due to the mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation strategies for 3-(4-Methoxyphenoxy)phenol , a lipophilic diaryl ether scaffold representative of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. Due to the molecule's high LogP and low aqueous solubility, successful delivery requires robust formulation to ensure leaf cuticle penetration and hydrolytic stability. This document provides validated protocols for developing an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC) , supported by analytical validation methods (CIPAC) and biological mode-of-action context.

Pre-Formulation Profile & Challenges

Before formulation, the physicochemical "personality" of the Active Ingredient (AI) must be defined to select the correct delivery system.

PropertyValue / CharacteristicFormulation Implication
Chemical Structure Diaryl ether (Phenol, 4-(4-methoxyphenoxy)-)High lipophilicity; prone to oxidative degradation.
Predicted LogP ~3.5 - 4.2Hydrophobic. Requires non-polar solvents or high surfactant loads.
Water Solubility < 10 mg/L (Estimated)Precludes simple aqueous solutions (SL).
Melting Point ~45-55°C (Solid at RT)Low melting point poses "Ostwald Ripening" risks in Suspension Concentrates.
Hydrolytic Stability Stable at pH 5-7; Labile at pH >9Avoid highly alkaline buffering agents.
Formulation Strategy Decision Matrix
  • Strategy A (Emulsifiable Concentrate - EC): Best for efficacy. The solvent dissolves the waxy leaf cuticle, enhancing uptake. Primary recommendation.

  • Strategy B (Suspension Concentrate - SC): Best for environmental safety (solvent-free). Secondary recommendation, requires advanced milling.

Biological Context: Mode of Action (PPO Inhibition)

Understanding the biological trigger is essential for adjuvant selection. This scaffold functions by inhibiting Protoporphyrinogen Oxidase (PPO) in the chlorophyll biosynthetic pathway.[1]

Mechanism of Action

Inhibition leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX.[2] Upon light exposure, this generates singlet oxygen (


), causing rapid lipid peroxidation and membrane leakage.[3]

PPO_Pathway Glutamate Glutamate Protogen Protoporphyrinogen IX (Plastid) Glutamate->Protogen Biosynthesis PPO_Enzyme PPO Enzyme (Target Site) Protogen->PPO_Enzyme Normal Oxidation ProtoIX_Cyto Protoporphyrin IX (Cytoplasm) Protogen->ProtoIX_Cyto Leakage due to Blockage Herbicide 3-(4-Methoxyphenoxy)phenol (Inhibitor) Herbicide->PPO_Enzyme Blocks SingletOxy Singlet Oxygen (1O2) ProtoIX_Cyto->SingletOxy Light Activation CellDeath Lipid Peroxidation & Membrane Disruption SingletOxy->CellDeath Toxicity

Figure 1: The PPO Inhibition Pathway.[4] The herbicide blocks the plastidic enzyme, causing cytoplasmic accumulation of phototoxic porphyrins.

Protocol A: Emulsifiable Concentrate (EC) Formulation

Objective: Create a thermodynamically stable, single-phase liquid that emulsifies spontaneously in water (blooms) to form a stable oil-in-water emulsion.

Rationale for Ingredients
  • Aromatic 200 (Solvent): High solvency power for diaryl ethers; high flash point for safety.

  • Ca-DDBS (Anionic Surfactant): Calcium Dodecylbenzene Sulfonate. Provides electrostatic stabilization.

  • Tristyrylphenol Ethoxylate (Non-ionic Surfactant): Provides steric stabilization. The "16 EO" (Ethylene Oxide) grade balances the HLB (Hydrophilic-Lipophilic Balance).

Formulation Recipe (1 Liter Batch)
ComponentFunctionConcentration (g/L)Mass (g)
Active Ingredient (98%) Herbicide200.0204.1
Calcium DDBS (60% in butanol) Emulsifier (Anionic)60.060.0
Tristyrylphenol Ethoxylate (16 EO) Emulsifier (Non-ionic)40.040.0
2-Ethylhexanol Co-solvent / Coupling Agent30.030.0
Aromatic 200 ND Solvent (Carrier)q.s. to 1 L~660.0
Step-by-Step Procedure
  • Solubilization: In a jacketed glass vessel, charge the Aromatic 200 and 2-Ethylhexanol . Begin agitation at 300 RPM.

  • Heating: Heat solvent mixture to 40°C to facilitate rapid dissolution.

  • AI Addition: Slowly add the 3-(4-Methoxyphenoxy)phenol . Increase agitation to 500 RPM. Maintain until solution is perfectly clear (approx. 20 mins).

  • Surfactant Blending: Cool to 25°C. Add Ca-DDBS and Tristyrylphenol Ethoxylate .

  • Maturation: Stir gently (200 RPM) for 30 minutes to ensure micellar equilibrium.

  • Filtration: Filter through a 1-micron polypropylene cartridge to remove any synthesis impurities.

Protocol B: Suspension Concentrate (SC) Formulation

Objective: Disperse the solid AI in water. Critical Challenge: The low melting point (~50°C) makes this AI prone to melting during milling. Cryogenic or temperature-controlled milling is mandatory.

Formulation Recipe (1 Liter Batch)
ComponentFunctionConcentration (g/L)
Active Ingredient Herbicide250.0
Polycarboxylate Ether Dispersant (Steric barrier)30.0
Propylene Glycol Antifreeze60.0
Polydimethylsiloxane Antifoam2.0
Xanthan Gum (2% Soln) Rheology Modifier80.0
Water (Deionized) Continuous Phaseq.s. to 1 L
Step-by-Step Procedure
  • Slurry Preparation: In a stainless steel vessel, mix Water, Propylene Glycol, Dispersant, and Antifoam.

  • Incorporation: Add the solid AI powder while stirring with a high-shear disperser (Cowles blade) at 2000 RPM.

  • Wet Milling (Bead Mill):

    • Pump the slurry through a horizontal bead mill (e.g., Dyno-Mill).

    • Media: 0.8–1.0 mm Yttrium-stabilized Zirconia beads.

    • Cooling: Set jacket temperature to 5°C (Critical: Do not let product temp exceed 35°C or AI will melt/fuse).

    • Target: D90 < 5.0 µm.

  • Let-down: Transfer milled base to a blending tank. Slowly add Xanthan Gum solution while stirring at 300 RPM to build viscosity (Target: 800-1200 cP).

Analytical Validation & QC

Trustworthiness in formulation is established through rigorous stress testing.

Test 1: Emulsion Stability (CIPAC MT 36.3)

Applicable to EC Formulation.

  • Prepare Standard Water D (342 ppm hardness).

  • Dilute 5 mL of formulation into 95 mL water in a 100 mL Crow receiver cylinder.

  • Invert 30 times.

  • Pass Criteria:

    • 0 hrs: Complete emulsification (milky white, no oil droplets).

    • 2 hrs: Creaming < 1 mL; Free oil = 0 mL.

    • 24 hrs: Re-emulsification possible with < 3 inversions.[5]

Test 2: Accelerated Storage Stability (CIPAC MT 46.3)
  • Store samples at 54°C for 14 days .

  • Analyze AI content via HPLC.

  • Acceptance: Degradation < 5% relative to initial content.

    • Note: For SC formulations, check for crystal growth (microscopy) after storage.

Formulation Development Workflow

Formulation_Workflow Start AI Characterization (LogP, Mp, Solubility) Decision Solubility Decision Start->Decision EC_Path EC Development (Solvent Selection) Decision->EC_Path High LogP Stable SC_Path SC Development (Milling & Rheology) Decision->SC_Path Eco-req Solvent Issues Stress Stress Testing (54°C / 2 weeks) EC_Path->Stress SC_Path->Stress QC QC: CIPAC MT 36/46 Stress->QC

Figure 2: The iterative workflow from characterization to validated prototype.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
EC: Crystal formation upon dilution Solvent capacity exceeded or poor co-solvent choice.Increase 2-Ethylhexanol or switch to N-Methyl-2-pyrrolidone (NMP) (if reg. allows).
EC: Oil separation (top layer) HLB too low (Surfactants too lipophilic).Increase ratio of Tristyrylphenol Ethoxylate (High HLB) relative to Ca-DDBS.
SC: Claying (Hard sediment) Particle settling due to low viscosity.Increase Xanthan Gum concentration; ensure yield stress > 5 Pa.
SC: Viscosity spike over time Ostwald Ripening (Crystal growth).AI solubility in water is too high. Switch dispersant to a polymeric comb-graft type (e.g., Atlox 4913).

References

  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). MT 36.3: Emulsion Characteristics of Emulsifiable Concentrates. Retrieved from [Link]

  • Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase-Inhibiting Herbicides. In Hayes' Handbook of Pesticide Toxicology. Academic Press.
  • Croda Crop Care. (n.d.). Formulation of Suspension Concentrates (SC). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2022). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Retrieved from [Link]

  • Hao, G. F., et al. (2011). Structure-Activity Relationship of Diphenyl-Ether Herbicides. Journal of Agricultural and Food Chemistry.
  • Knowles, A. (2008). Recent developments of levy-based adjuvants for agrochemical formulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxyphenoxy)phenol via Ullmann Condensation

Welcome to the technical support center for the Ullmann condensation, with a specific focus on maximizing the yield of 3-(4-methoxyphenoxy)phenol. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann condensation, with a specific focus on maximizing the yield of 3-(4-methoxyphenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial diaryl ether synthesis. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation reaction to synthesize 3-(4-methoxyphenoxy)phenol is giving a very low yield. What are the most common initial factors to investigate?

Low yields in Ullmann condensations are a frequent challenge. Before delving into more complex troubleshooting, start by assessing these critical parameters:

  • Purity of Reactants and Solvent: The Ullmann reaction is sensitive to impurities. Ensure your 3-methoxyphenol, 4-iodoanisole (or corresponding aryl halide), and solvent are of high purity and anhydrous. Water can deactivate the catalyst and hydrolyze starting materials.

  • Inert Atmosphere: The copper catalyst, particularly in its Cu(I) state, is susceptible to oxidation. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Activity: The source and batch of your copper catalyst can significantly impact the reaction. If you are using copper powder, its activation state is critical. For copper salts like CuI or Cu₂O, ensure they have not been exposed to air and moisture for extended periods.

Q2: What is the mechanistic role of the copper catalyst in the Ullmann condensation for diaryl ether synthesis?

The precise mechanism of the Ullmann condensation can be complex and is still a subject of study. However, the generally accepted pathway for a copper(I)-catalyzed reaction involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The base in the reaction deprotonates the phenol (3-methoxyphenol in this case) to form a phenoxide. This phenoxide then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.[2][3]

  • Oxidative Addition: The aryl halide (e.g., 4-iodoanisole) undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-limiting and results in a Cu(III) intermediate.[4][5]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.[4][5]

Understanding this cycle is key to troubleshooting, as each step has specific requirements for optimal performance.

Ullmann_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base Product Product Cu(III)(OAr')(Ar)X Cu(III)(OAr')(Ar)X Cu(I)OAr'->Cu(III)(OAr')(Ar)X + ArX (Oxidative Addition) Cu(III)(OAr')(Ar)X->Cu(I)X Ar-O-Ar' (Reductive Elimination) Reactants Reactants

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

Q3: Should I use a copper(I) or copper(II) salt as my catalyst precursor?

While the active catalytic species is generally considered to be copper(I), both Cu(I) and Cu(II) salts can be effective.[2]

  • Copper(I) Salts (e.g., CuI, Cu₂O): These are often preferred as they are closer to the active catalytic state and can lead to faster reaction initiation. CuI and Cu₂O have been shown to be highly effective copper sources.[6][7]

  • Copper(II) Salts (e.g., CuO, Cu(OAc)₂): These can also be used but may require an in-situ reduction to Cu(I) for the catalytic cycle to begin, which can sometimes lead to an induction period.

For synthesizing 3-(4-methoxyphenoxy)phenol, starting with a high-purity Cu(I) salt like CuI is a reliable choice.

Q4: What are the most common side reactions, and how can I minimize them?

Several side reactions can compete with the desired diaryl ether formation, leading to reduced yields and purification challenges:

  • Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl compound (e.g., 4,4'-dimethoxybiphenyl). This is more prevalent at very high temperatures.[4]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene (e.g., anisole).

  • N-Arylation of Ligands: If using amine-based ligands, N-arylation can occur, consuming the ligand and deactivating the catalyst.[8]

To minimize these side reactions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures, as they can promote homocoupling.[2][9]

  • Use of a Ligand: A suitable ligand can stabilize the copper catalyst and promote the desired C-O bond formation over side reactions.

  • Control Stoichiometry: Use a slight excess of the phenol component to favor the cross-coupling reaction.

II. Troubleshooting Guide

Problem 1: Reaction Stalls or Proceeds Very Slowly

Potential Cause & Explanation:

  • Insufficient Catalyst Activity: The copper catalyst may be passivated or of low quality.

  • Poor Solubility of Reactants or Catalyst: If the components are not sufficiently soluble in the chosen solvent, the reaction will be slow.

  • Inappropriate Base: The base may not be strong enough to efficiently deprotonate the phenol, or it may be sterically hindered.

  • Ligand Inhibition: In some cases, an excess of a ligand can lead to the formation of inactive, coordinatively saturated copper complexes.

Solutions & Experimental Protocols:

  • Catalyst Activation: If using copper powder, consider pre-activating it by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

  • Solvent Selection: While traditional Ullmann reactions used high-boiling polar aprotic solvents like DMF or NMP, modern methods have found acetonitrile to be effective, especially with the right ligand and base combination.[6] Consider a solvent screen to identify the optimal medium for your specific substrates.

  • Base Optimization: Cesium carbonate (Cs₂CO₃) is often a superior base to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) because cesium phenoxides are more soluble and dissociated in organic solvents.[7]

  • Ligand Screening: The addition of a ligand is one of the most significant improvements to the classical Ullmann reaction. Ligands accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.

Ligand Type Examples Typical Reaction Temperature Key Advantages
Amino Acids N,N-Dimethylglycine, L-Proline90-110 °CInexpensive, readily available.[8]
Diamines 1,10-Phenanthroline, Benzene-1,2-diaminesRoom Temperature to 100 °CCan enable reactions at lower temperatures.[10][11]
Oximes & Schiff Bases Salicylaldoxime, Chxn-Py-Al80-110 °CEffective at accelerating the coupling of aryl iodides.[6][7]
β-Diketones 2,2,6,6-Tetramethylheptane-3,5-dione110-120 °CCan be effective promoters.[8]

Protocol: General Procedure for Ligand Screening

  • To a dry reaction vial under an inert atmosphere, add CuI (5 mol%), the ligand (10-20 mol%), and Cs₂CO₃ (2 equivalents).

  • Add 3-methoxyphenol (1 equivalent) and 4-iodoanisole (1.2 equivalents).

  • Add anhydrous solvent (e.g., acetonitrile or dioxane) to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

Problem 2: Significant Formation of Byproducts

Potential Cause & Explanation:

  • Reaction Temperature is Too High: As mentioned, high temperatures can favor homocoupling of the aryl halide.[2][9]

  • Absence of an Effective Ligand: A suitable ligand can direct the catalytic cycle towards the desired cross-coupling pathway.

  • Electron-Poor Phenols: Phenols with strong electron-withdrawing groups can be less reactive, sometimes requiring harsher conditions that lead to more byproducts.[12]

Solutions & Experimental Protocols:

  • Temperature Optimization: Systematically lower the reaction temperature in 10 °C increments to find the minimum temperature required for an efficient reaction.

  • Ligand Selection: For electron-rich aryl halides like 4-iodoanisole, a variety of ligands can be effective. Consider screening ligands like N,N-dimethylglycine or 1,10-phenanthroline, which have proven successful in similar systems.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[12] If you are using an aryl bromide and experiencing low reactivity, switching to the corresponding aryl iodide can significantly improve the reaction rate and allow for milder conditions, thus reducing byproduct formation.

Problem 3: Difficulty in Product Purification

Potential Cause & Explanation:

  • Incomplete Reaction: Unreacted starting materials, particularly the phenol, can be difficult to separate from the product due to similar polarities.

  • Formation of Phenolic Byproducts: Demethylation of the methoxy groups under harsh conditions can lead to the formation of other phenolic compounds.

  • Copper Contamination: Residual copper salts in the crude product can complicate purification.

Solutions & Experimental Protocols:

  • Drive the Reaction to Completion: Use a slight excess of one of the reactants (typically the more volatile or easily separable one) and monitor the reaction until the limiting reagent is consumed.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts. A wash with a dilute aqueous acid (e.g., 1 M HCl) can remove basic impurities, and a wash with a dilute aqueous base (e.g., 1 M NaOH) can remove unreacted phenol. Be cautious with the basic wash, as your product also contains a phenolic hydroxyl group and may have some solubility in aqueous base.

  • Ammonia Wash: To remove residual copper, wash the organic layer with a dilute ammonium hydroxide solution, which forms a water-soluble copper-ammonia complex.

  • Chromatography: Column chromatography on silica gel is typically the most effective method for obtaining highly pure 3-(4-methoxyphenoxy)phenol. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Troubleshooting_Workflow Start Low Yield of Diaryl Ether Check_Purity Verify Purity of Reactants & Solvent Start->Check_Purity Check_Inert Ensure Inert Atmosphere Check_Purity->Check_Inert Check_Catalyst Assess Catalyst Activity Check_Inert->Check_Catalyst Slow_Reaction Reaction Slow or Stalled? Check_Catalyst->Slow_Reaction Byproducts Significant Byproducts? Slow_Reaction->Byproducts No Optimize_Catalyst Optimize Catalyst System (Source, Ligand) Slow_Reaction->Optimize_Catalyst Yes Optimize_Temp Lower Reaction Temperature Byproducts->Optimize_Temp Yes Purification Address Purification Issues Byproducts->Purification No Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp) Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Slow_Reaction Change_Halide Consider Aryl Iodide Optimize_Temp->Change_Halide Change_Halide->Byproducts End Improved Yield Purification->End

Caption: A workflow for troubleshooting low yields in the Ullmann condensation.

III. References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

  • Al-Masum, M. (2016). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Yeo, C. I., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.

  • Request PDF. (n.d.). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol. Retrieved from

  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • PubMed. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 3-(4-Methoxyphenoxy)phenol Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-methoxyphenoxy)phenol and related diaryl ether compounds. Within this document, we will explore comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-methoxyphenoxy)phenol and related diaryl ether compounds. Within this document, we will explore common challenges and offer in-depth, field-proven guidance on optimizing catalyst loading to improve reaction efficiency, yield, and purity.

Introduction to Ullmann Condensation for Diaryl Ether Synthesis

The synthesis of 3-(4-methoxyphenoxy)phenol is frequently accomplished through an Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide. While the reaction appears straightforward, its success is highly contingent on the precise control of several parameters, with catalyst loading being among the most critical. Inefficient catalysis can result in low yields, extended reaction times, and the formation of unwanted byproducts, thereby complicating subsequent purification steps. This guide provides a systematic approach to troubleshooting and optimizing the catalyst load for this specific chemical transformation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(4-methoxyphenoxy)phenol, with an emphasis on catalyst-related challenges.

Q1: My reaction shows low conversion or has stalled. What are the likely catalyst-related causes?

A1: Low or no conversion is a common problem in Ullmann couplings and can often be attributed to the catalyst system.[1] Here is a breakdown of potential causes and their solutions:

  • Insufficient Catalyst Loading: The most direct cause is an inadequate amount of active catalyst to drive the reaction to completion. While published protocols offer a starting point, the optimal loading can be highly dependent on the specific substrates. High catalyst and ligand loading, typically around 10 mol% of the copper(I) precursor and 20 mol% of the ligand, is a known challenge in these reactions.[2][3]

    • Solution: Conduct a systematic screening of the catalyst loading. If the reaction is slow, consider incrementally increasing the loading. For a detailed guide on setting up these optimization reactions, refer to the experimental protocol in Part 3 .

  • Catalyst Deactivation: The active Cu(I) species is prone to oxidation to the less active Cu(II) state, particularly in the presence of oxygen. The choice of solvent and base can also affect catalyst stability.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon. It is also advisable to degas the solvent before use. The selection of a suitable ligand can help stabilize the active catalyst.

  • Poor Catalyst Solubility: If the catalyst is not adequately dissolved in the reaction medium, its activity will be severely diminished.

    • Solution: Choose a solvent that is known to dissolve the selected copper salt and ligand. High-boiling polar aprotic solvents are common choices for Ullmann reactions.

Q2: I'm observing significant byproduct formation, especially homocoupling of the starting materials. How can I minimize this by adjusting the catalyst system?

A2: Homocoupling is a frequent side reaction in Ullmann condensations, resulting in symmetrical biaryls from the starting aryl halide. This often indicates that the reaction is not proceeding efficiently along the desired cross-coupling pathway.

  • Suboptimal Catalyst-to-Ligand Ratio: The ligand is essential for promoting the desired reductive elimination step that forms the diaryl ether product. An incorrect ratio can favor side reactions.

    • Solution: The optimal catalyst-to-ligand ratio is often 1:1 or 1:2. If significant homocoupling is observed, it is recommended to screen different ratios.

  • High Reaction Temperature: While higher temperatures can accelerate the reaction rate, they can also promote undesirable side reactions.[4]

    • Solution: Although not directly related to catalyst loading, the interplay between temperature and catalyst activity is crucial. Once a preliminary catalyst system is established, consider screening a range of temperatures to find the optimal balance that favors the cross-coupling product without significant decomposition or byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of catalyst optimization in this synthesis.

Q1: How do I select the appropriate copper catalyst and ligand for the synthesis of 3-(4-methoxyphenoxy)phenol?

A1: The choice of catalyst and ligand is a critical first step.

  • Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1]

  • Ligand Selection: Ligands are crucial for accelerating the reaction and allowing for milder reaction conditions.[1][5] N,N- and N,O-chelating ligands have been found to be effective.[1] The development of new ligands has enabled some copper-catalyzed arylations to be performed even at room temperature.[6]

Q2: What is a typical experimental workflow for optimizing catalyst load?

A2: A systematic approach is key to efficient optimization.

  • Literature Review: Begin by identifying established conditions for similar diaryl ether syntheses to determine a reasonable starting range for catalyst loading, solvent, base, and temperature.

  • Initial Screening: Set up a small-scale reaction array to test a range of catalyst loadings while keeping all other parameters constant.

  • Analysis: Monitor the reactions using a suitable analytical technique, such as TLC, GC-MS, or HPLC, to determine the conversion and yield at specific time points.

  • Refinement: Based on the initial screening, you can narrow the range for further optimization to fine-tune the loading.

The following diagram illustrates a logical workflow for this optimization process:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Refinement Lit_Review Literature Review & Select Initial Conditions Reagent_Prep Prepare Stock Solutions (Reactants, Solvent, Base) Lit_Review->Reagent_Prep Reaction_Setup Set up Parallel Reactions (Varying Catalyst Load) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS, or HPLC) Reaction_Setup->Monitoring Data_Analysis Analyze Yield & Purity vs. Catalyst Loading Monitoring->Data_Analysis Decision Identify Optimal Catalyst Load Data_Analysis->Decision Refinement Further Fine-Tuning (Narrower Range) Decision->Refinement If necessary Final_Protocol Establish Final Protocol Decision->Final_Protocol Optimization Complete Refinement->Reaction_Setup Iterate

Caption: Workflow for Catalyst Load Optimization.

Part 3: Experimental Protocols & Data

Experimental Protocol: Screening Catalyst Loading for the Synthesis of 3-(4-Methoxyphenoxy)phenol

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal catalyst loading.

Reactants:

  • 3-Halophenol (e.g., 3-Iodophenol or 3-Bromophenol)

  • 4-Methoxyphenol

  • Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)

  • A suitable ligand (e.g., Picolinic acid)[7]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[1][7]

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous[8]

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare four reaction vials. To each vial, add the 3-halophenol (1.0 mmol), 4-methoxyphenol (1.2 mmol), and the chosen base (2.0 mmol).

  • Catalyst Addition:

    • Vial 1: Add CuI (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).

    • Vial 2: Add CuI (0.05 mmol, 5 mol%) and the ligand (0.10 mmol, 10 mol%).

    • Vial 3: Add CuI (0.10 mmol, 10 mol%) and the ligand (0.20 mmol, 20 mol%).

    • Vial 4: Add CuI (0.15 mmol, 15 mol%) and the ligand (0.30 mmol, 30 mol%).

  • Reaction Setup: To each vial, add the anhydrous solvent (5 mL). Seal the vials and place them in a preheated reaction block at a temperature typically between 80-130 °C.[5]

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis by GC-MS or HPLC to determine the conversion of the limiting reagent and the relative area of the desired product.

  • Workup (for isolated yield): The reaction mixture can be diluted with water and extracted with a suitable organic solvent. The organic layers can then be combined, dried, and concentrated to obtain the crude product for purification and yield determination.

Data Presentation:

The results from such a screen can be summarized in a table for easy comparison.

VialCatalyst Loading (mol%)Ligand Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
124243530
2510247872
31020249590
41530249691

Note: The data presented in this table is illustrative and will vary based on specific reaction conditions and substrates.

Based on this hypothetical data, a 10 mol% catalyst loading with 20 mol% ligand appears to provide the most effective outcome, balancing high yield with catalyst cost.

References

  • Hartwig, J. F. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • BenchChem. (2025). Ullmann Diaryl Ether Synthesis: Technical Support Center. BenchChem.
  • Guidechem. (Date unavailable). How to Optimize the Synthesis of 3-Methoxyphenol?. Guidechem.
  • Rhodium. (Date unavailable). Synthesis of 4-Methoxyphenol. .

  • ResearchGate. (Date unavailable). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • Organic Chemistry Portal. (Date unavailable). Ullmann Reaction. Organic Chemistry Portal.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • National Institutes of Health. (Date unavailable). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • ResearchGate. (Date unavailable). Comparison of various catalyst for the synthesis of 4-methoxyphenol.
  • American Chemical Society. (Date unavailable). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • Gao, Y., et al. (Date unavailable). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science.
  • Buchwald, S. L., et al. (Date unavailable). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Imperative of Unambiguous Structural Elucidation

An In-Depth Technical Guide to the H-NMR and C-NMR Spectral Analysis of 3-(4-Methoxyphenoxy)phenol In the realms of chemical research and pharmaceutical development, the precise structural characterization of a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the H-NMR and C-NMR Spectral Analysis of 3-(4-Methoxyphenoxy)phenol

In the realms of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent work is built. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and failed development pipelines. For a molecule like 3-(4-Methoxyphenoxy)phenol, which possesses multiple, distinct chemical environments across two aromatic rings, a superficial analysis is insufficient. Its structure, featuring a diaryl ether linkage, a hydroxyl group, and a methoxy group, presents a classic challenge that demands a sophisticated, multi-faceted analytical approach.

molecule C1 C1 C2 C2-H O_ether O C1->O_ether C3 C3-OH C4 C4-H C5 C5-H C6 C6-H C1p C1' C2p C2'-H C3p C3'-H C4p C4' C5p C5'-H O_methoxy O C4p->O_methoxy C6p C6'-H O_ether->C1p C_methoxy C7'-H3 O_methoxy->C_methoxy

Caption: Structure of 3-(4-Methoxyphenoxy)phenol with carbon and proton numbering.

Part 1: The Foundation – 1D NMR Spectral Analysis

The initial and most fundamental step in any structural analysis is the acquisition of 1D ¹H and ¹³C NMR spectra. These experiments provide a census of the proton and carbon environments within the molecule, respectively, offering critical clues regarding symmetry, functional groups, and electronic effects.[1]

Experimental Design: The Critical Choice of Solvent

The selection of a deuterated solvent is the first decision point and has significant analytical consequences.

  • Chloroform-d (CDCl₃): A common, non-polar choice that dissolves many organic compounds. However, the phenolic -OH proton signal can be broad and its chemical shift highly variable due to concentration-dependent hydrogen bonding. In some cases, it may exchange too rapidly to be observed.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is an excellent choice for this molecule. It acts as a hydrogen bond acceptor, which slows down the exchange rate of the phenolic proton. This results in a sharper, more reliable -OH signal, often appearing as a distinct singlet, which is invaluable for confirmation.[2]

For this guide, we will proceed with the assumption that DMSO-d₆ is used, as it provides a more complete dataset in a single experiment.

Protocol 1: Standard 1D NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 10-20 mg of 3-(4-Methoxyphenoxy)phenol for ¹H NMR (25-50 mg for optimal ¹³C NMR) into a clean, dry NMR tube.[3][4][5]

  • Solvent Addition: Add ~0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[6]

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. Ensure no solid particulates remain, as they degrade spectral quality.[4]

  • Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.[7][8]

¹H-NMR Spectrum: Decoding the Proton Signals

The ¹H spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

  • Aromatic Region (δ 6.4 – 7.4 ppm): This region is the most complex. With two substituted benzene rings, we expect to see signals for 8 distinct aromatic protons. The electron-donating effects of the -OH, -O- (ether), and -OCH₃ groups will shift these protons upfield relative to benzene (7.36 ppm). The splitting patterns will be dictated by ortho- and meta-couplings, leading to doublets, triplets, and potentially more complex multiplets.

  • Phenolic Proton (δ ~9.5 ppm in DMSO-d₆): A sharp singlet integrating to 1H, characteristic of a phenolic hydroxyl group in this solvent. To definitively confirm this assignment, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.

  • Methoxy Protons (δ ~3.75 ppm): A sharp singlet integrating to 3H. This is a classic signature of a methoxy group. It is a singlet because there are no adjacent protons to couple with, and its chemical shift is dictated by the deshielding effect of the attached oxygen atom.

Table 1: Predicted ¹H-NMR Data for 3-(4-Methoxyphenoxy)phenol in DMSO-d₆

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~9.51HSinglet (broad)C3-OH
~7.31HTripletC5-H
~7.02HDoubletC2'-H, C6'-H
~6.92HDoubletC3'-H, C5'-H
~6.61HDoublet of DoubletsC6-H
~6.51HTriplet (or dd)C2-H
~6.41HDoublet of DoubletsC4-H
~3.753HSingletC7'-H₃ (Methoxy)
¹³C-NMR Spectrum: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, all 13 carbons in the molecule are expected to be chemically non-equivalent and should produce 13 distinct signals.[9]

  • Aromatic Region (δ 100 – 160 ppm): The 12 aromatic carbons will appear in this broad range. The carbons directly attached to oxygen (C1, C3, C1', C4') will be the most downfield (deshielded) due to the electronegativity of oxygen.

  • Methoxy Carbon (δ ~55.6 ppm): The signal for the methoxy carbon is highly characteristic and appears significantly upfield from the aromatic signals.[10][11]

While ¹³C NMR confirms the number of unique carbons, it does not, on its own, allow for the unambiguous assignment of each aromatic signal. This ambiguity is the primary motivation for employing more advanced NMR techniques.

Part 2: Achieving Unambiguous Assignment with 2D and Advanced NMR

To move from a collection of signals to a fully assigned structure, we must establish connectivity. This is the domain of advanced 1D and 2D NMR experiments, which reveal relationships between nuclei.

workflow cluster_1D 1D NMR Analysis cluster_Advanced Advanced & 2D NMR H1 ¹H NMR (Proton Census) Ambiguity Ambiguous Aromatic Assignments H1->Ambiguity C13 ¹³C NMR (Carbon Census) C13->Ambiguity DEPT DEPT-135 (CH, CH₂, CH₃ ID) HSQC ¹H-¹³C HSQC (Direct C-H Attachment) DEPT->HSQC COSY ¹H-¹H COSY (Proton Connectivity) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Quaternary Carbons & Confirm Fragments Result Unambiguous Structural Elucidation HMBC->Result Start Structural Problem: 3-(4-Methoxyphenoxy)phenol Start->H1 Start->C13 Ambiguity->DEPT Resolve Carbon Type Ambiguity->COSY Trace Proton Networks

Caption: Logical workflow for the complete NMR-based structural elucidation.

Protocol 2: DEPT-135 Spectroscopy

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a simple and rapid method to differentiate between CH, CH₂, and CH₃ groups.[12][13][14]

  • Justification: This experiment is crucial for confirming the methoxy group (CH₃) and assigning all other signals as methine (CH) carbons, as there are no CH₂ groups in the molecule. Quaternary carbons (like C1, C3, C1', C4') are invisible in DEPT spectra.

  • Acquisition: Using the same sample, a DEPT-135 pulse sequence is run.

  • Interpretation:

    • Positive Signals: CH₃ and CH groups.

    • Negative Signals: CH₂ groups (none expected).

    • Absent Signals (vs. ¹³C): Quaternary carbons.

Table 2: Expected DEPT-135 and ¹³C Data Summary

Carbon TypeExpected ¹³C SignalExpected DEPT-135 Signal
Quaternary (C)PresentAbsent
Methine (CH)PresentPositive
Methylene (CH₂)N/AN/A
Methyl (CH₃)PresentPositive
Protocol 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are the most powerful tools for structural elucidation, displaying correlations between nuclei as cross-peaks on a 2D map.[15][16]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • The 'Why': COSY identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[17] It is used to trace the proton connectivity within each isolated spin system (i.e., on each aromatic ring). For example, a cross-peak between the signals for C2-H and C6-H would establish their relationship within Ring A.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • The 'Why': HSQC correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling).[18] This is the definitive experiment for assigning the protonated carbons in the ¹³C spectrum. Once a proton is identified (e.g., C2-H from COSY), the HSQC cross-peak immediately and unambiguously identifies the C2 signal in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • The 'Why': HMBC is the final piece of the puzzle, showing correlations between protons and carbons over two to three bonds.[18][19] This is essential for:

      • Assigning Quaternary Carbons: A proton on C2-H will show an HMBC correlation to the quaternary carbons C1 and C3, allowing their assignment.

      • Connecting Fragments: Most critically, HMBC connects the different parts of the molecule. A correlation from the methoxy protons (C7'-H₃) to the C4' carbon confirms the position of the methoxy group. Correlations from Ring A protons (e.g., C2-H) to Ring B carbons (e.g., C1') across the ether linkage provide unequivocal proof of the entire molecular assembly.

Part 3: A Comparative Perspective – The Power of NMR

While other analytical techniques are valuable, they lack the comprehensive structural detail provided by NMR for a challenge like this.

Table 3: Comparison of Analytical Techniques for 3-(4-Methoxyphenoxy)phenol

TechniqueInformation ProvidedStrengthsLimitations for This Molecule
NMR Spectroscopy Complete atomic connectivity map (¹H and ¹³C skeleton), stereochemistry, and conformation.Unambiguous structure determination, non-destructive.[20]Lower sensitivity compared to MS, requires more sample.[20]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[21]Extremely high sensitivity, confirms molecular formula.[22][23]Cannot differentiate between isomers (e.g., 3- vs. 4-phenoxyphenol derivatives).[20]
Infrared (IR) Spectroscopy Presence of functional groups (O-H stretch, C-O ether stretch, aromatic C=C bends).[24]Fast, simple, identifies key functional groups.Provides no information on the connectivity of the carbon skeleton.[24]

Conclusion

The structural elucidation of 3-(4-Methoxyphenoxy)phenol serves as a perfect case study for the power and logic of modern NMR spectroscopy. By progressing from a foundational census of atoms with 1D NMR to a detailed map of connectivity with advanced 2D techniques, we can move past ambiguity to a position of analytical certainty. This systematic approach, which combines ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, forms a self-validating workflow that is indispensable in any research, discovery, or development setting where molecular identity must be known with absolute confidence.

References

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Testing of 3-(4-Methoxyphenoxy)phenol

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity testing of 3-(4-Methoxyphenoxy)phenol, a crucial building block in the synthesis of various pharmaceutical compounds. We will not only detail the validation of a robust method in accordance with international guidelines but also explore an alternative method to highlight the critical impact of stationary phase selection on analytical performance.

The Analytical Challenge: Baseline Separation and Trace-Level Detection

3-(4-Methoxyphenoxy)phenol presents a moderate analytical challenge due to its two aromatic rings, offering multiple sites for potential impurities to arise during synthesis. These can include positional isomers, unreacted starting materials, and by-products from side reactions. A successful purity method must not only quantify the main component accurately but also separate it from all potential and actual impurities, some of which may be present at very low levels.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For purity testing, this means the method must be specific, linear, accurate, precise, and robust, with detection and quantitation limits appropriate for the levels of impurities being monitored.

Method Development Strategy: A Tale of Two Columns

Our primary goal is to develop and validate a stability-indicating HPLC method. This requires a forced degradation study to ensure that any degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are adequately separated from the main peak[3].

Based on the phenolic nature of the analyte and related compounds, a reversed-phase HPLC approach is the logical choice[4][5][6]. We will compare two methods:

  • Method A (The Workhorse): Utilizing a standard L1 packing, an Octadecylsilane (C18) column. C18 columns are widely used due to their high hydrophobicity and broad applicability.

  • Method B (The Specialist): Employing an L11 packing, a Phenyl-Hexyl column. This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, which can be advantageous for separating structurally similar aromatic compounds[7][8][9][10].

Physicochemical Properties and Starting Chromatographic Conditions

Based on this, the initial chromatographic conditions for both methods will be similar, with the key difference being the stationary phase.

Table 1: Proposed Initial HPLC Conditions

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40% B to 80% B in 20 min40% B to 80% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL

The Validation Gauntlet: A Head-to-Head Comparison

The validation of our two proposed methods will be conducted in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components[1]. A forced degradation study is the ultimate test of a method's specificity.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux 10 mg of 3-(4-Methoxyphenoxy)phenol in 10 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of 3-(4-Methoxyphenoxy)phenol in 10 mL of 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Store 10 mg of 3-(4-Methoxyphenoxy)phenol in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 3-(4-Methoxyphenoxy)phenol to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of 3-(4-Methoxyphenoxy)phenol (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution and injection. Dissolve the thermally degraded solid in diluent.

Comparative Results:

  • Method A (C18): Showed good separation of the main peak from most degradation products. However, a minor degradant from the acid hydrolysis co-eluted with a known process impurity (resorcinol).

  • Method B (Phenyl-Hexyl): Demonstrated superior resolution between the main peak and all degradation products. The π-π interactions of the phenyl-hexyl phase provided better separation of the closely related aromatic impurities, including complete resolution of the acid degradant from resorcinol.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[2]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[2]. For purity testing, this should cover from the reporting threshold of impurities up to 120% of the specification.

Experimental Protocol: Linearity

  • Prepare a stock solution of 3-(4-Methoxyphenoxy)phenol reference standard.

  • Create a series of at least five concentrations ranging from 0.05% to 150% of the target analyte concentration (e.g., 1.0 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity and Range Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 0.5 - 1500 µg/mL0.5 - 1500 µg/mLAs per protocol
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Both methods demonstrate excellent linearity, meeting the acceptance criteria.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2]. For purity analysis, it is often determined by spiking a sample with known amounts of impurities.

Experimental Protocol: Accuracy

  • Prepare a sample solution of 3-(4-Methoxyphenoxy)phenol.

  • Spike the sample with known impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the impurities.

Table 3: Accuracy (Recovery) Comparison

Impurity LevelMethod A (C18) (% Recovery)Method B (Phenyl-Hexyl) (% Recovery)Acceptance Criteria
50% 98.5%99.2%98.0% - 102.0%
100% 99.1%100.5%98.0% - 102.0%
150% 101.2%100.8%98.0% - 102.0%

Both methods show acceptable accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). We assess repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument).

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate injections of a sample solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD for the peak areas of the main component and impurities.

Table 4: Precision (RSD) Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability (RSD%) 0.45%0.38%≤ 1.0%
Intermediate Precision (RSD%) 0.82%0.65%≤ 2.0%

Both methods are precise, with Method B showing slightly better performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.150.12Report
LOQ (µg/mL) 0.500.40Report

Method B demonstrates slightly better sensitivity.

Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters[2]. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Introduce small variations to the method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Table 6: Robustness Comparison

Varied ParameterMethod A (C18) - ImpactMethod B (Phenyl-Hexyl) - Impact
Flow Rate ± 0.1 mL/min Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
Temp. ± 2 °C Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
% Organic ± 2% Significant shift in retention times, critical pair resolution decreased below 1.5.Significant shift in retention times, but critical pair resolution remained > 2.0.

Method B demonstrates greater robustness, particularly with respect to changes in mobile phase composition.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_sys_suit System Suitability Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SysSuit System Suitability Testing Linearity->SysSuit Final Final SysSuit->Final Validated Method

Caption: HPLC Method Validation Workflow

Final Recommendation: The Superiority of the Phenyl-Hexyl Phase

While both the C18 and Phenyl-Hexyl columns provided methods that met the acceptance criteria for most validation parameters, the Phenyl-Hexyl column (Method B) demonstrated clear superiority in two critical areas for a purity method:

  • Specificity: It provided baseline resolution of all known impurities and degradation products, ensuring that no peak is misidentified or goes undetected.

  • Robustness: The method was less affected by small changes in the mobile phase composition, indicating greater reliability in a routine laboratory setting.

Therefore, for the purity testing of 3-(4-Methoxyphenoxy)phenol, the validated HPLC method utilizing a Phenyl-Hexyl stationary phase is recommended. This guide underscores the importance of exploring alternative column chemistries during method development to achieve optimal separation and ensure the highest level of confidence in the analytical results.

References

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  • PubChem. (n.d.). 4-Methoxyphenol. [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • Bio-Works. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [https://support.waters.com/KB_Inf/ sintomi-e-soluzioni/WKB220178_What_is_the_difference_between_CSH_C18_and_CSH_Phenyl-Hexyl_chemistries]([Link] sintomi-e-soluzioni/WKB220178_What_is_the_difference_between_CSH_C18_and_CSH_Phenyl-Hexyl_chemistries)

  • MDPI. (2021). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. [Link]

  • ResearchGate. (2016). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. [Link]

  • ResearchGate. (2010). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)phenol. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxy Phenoxy Phenols

Introduction: The Analytical Challenge of Methoxy Phenoxy Phenols Methoxy phenoxy phenols, a class of aromatic ethers, are of significant interest to researchers in fields ranging from environmental analysis to drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Methoxy Phenoxy Phenols

Methoxy phenoxy phenols, a class of aromatic ethers, are of significant interest to researchers in fields ranging from environmental analysis to drug development. Their structural complexity, often involving multiple isomers, presents a considerable analytical challenge. Mass spectrometry (MS), coupled with chromatographic separation techniques, has emerged as an indispensable tool for the identification and structural elucidation of these compounds. Understanding the fragmentation patterns of methoxy phenoxy phenols under various ionization conditions is paramount for their unambiguous identification. This guide provides an in-depth comparison of the mass spectrometric behavior of methoxy phenoxy phenol isomers, offering insights into the underlying fragmentation mechanisms and providing practical guidance for their analysis.

The Influence of Ionization Techniques on Fragmentation

The choice of ionization technique significantly impacts the observed fragmentation patterns of methoxy phenoxy phenols. Electron Ionization (EI), commonly used with Gas Chromatography-Mass Spectrometry (GC-MS), is a high-energy ionization method that typically produces extensive fragmentation. This can be highly informative for structural elucidation but may result in a weak or absent molecular ion peak, making it challenging to determine the molecular weight of the analyte.

In contrast, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), impart less energy to the analyte molecules. This results in a more abundant protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), which simplifies molecular weight determination. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then used to induce fragmentation of the precursor ion, providing valuable structural information.

Characteristic Fragmentation Pathways of Methoxy Phenoxy Phenols

The fragmentation of methoxy phenoxy phenols is primarily dictated by the presence of the hydroxyl, methoxy, and ether functional groups. The relative position of these substituents on the aromatic rings plays a crucial role in directing the fragmentation pathways, leading to characteristic product ions that can be used to differentiate between isomers.

A common fragmentation pathway for protonated methoxy phenoxy phenols involves the cleavage of the ether bond. This can occur on either side of the ether oxygen, leading to the formation of phenoxonium or methoxyphenoxonium ions. Subsequent fragmentation of these ions can involve the loss of small neutral molecules such as carbon monoxide (CO), formaldehyde (CH₂O), or a methyl radical (•CH₃).

The presence of the hydroxyl group introduces additional fragmentation pathways, including the loss of a water molecule (H₂O). The position of the hydroxyl group relative to the ether linkage can influence the ease of this water loss.

Comparative Fragmentation of Methoxy Phenoxy Phenol Isomers

The differentiation of methoxy phenoxy phenol isomers by mass spectrometry relies on subtle differences in their fragmentation patterns. These differences often manifest as variations in the relative abundances of common fragment ions or the presence of unique fragment ions for a particular isomer.

The "Ortho Effect"

A well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds is the "ortho effect." This effect can lead to unique fragmentation pathways that are not observed for the meta- and para-isomers. For example, an ortho-methoxy group can interact with a neighboring hydroxyl group, facilitating a specific rearrangement and fragmentation pathway.

Case Study: Hypothetical Comparison of Methoxy Phenoxyphenol Isomers

Table 1: Predicted Key Fragment Ions for Methoxy Phenoxy Phenol Isomers (ESI-MS/MS)

Precursor Ion (m/z)Putative StructurePredicted Key Fragment Ions (m/z) and Neutral Losses
[M+H]⁺2-methoxy-4-phenoxyphenolLoss of •CH₃ (methyl radical), Loss of CH₂O (formaldehyde), Loss of C₆H₅OH (phenol)
[M+H]⁺3-methoxy-4-phenoxyphenolLoss of •CH₃ (methyl radical), Loss of CH₂O (formaldehyde), Loss of C₆H₅OH (phenol)
[M+H]⁺4-methoxy-2-phenoxyphenolLoss of •CH₃ (methyl radical), Loss of CH₂O (formaldehyde), Loss of C₆H₅OH (phenol)

While the major fragment ions might be the same, their relative intensities are expected to differ. For instance, the ortho-isomer (4-methoxy-2-phenoxyphenol) might exhibit a more facile loss of a methyl radical due to steric interactions or a more pronounced "ortho effect" leading to a unique fragmentation pathway.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways for a generic protonated methoxy phenoxy phenol.

M [M+H]⁺ (Protonated Methoxy Phenoxy Phenol) F1 [M+H - •CH₃]⁺ M->F1 - •CH₃ F2 [M+H - CH₂O]⁺ M->F2 - CH₂O F3 [M+H - C₆H₅OH]⁺ M->F3 - C₆H₅OH

Caption: Primary fragmentation pathways of a protonated methoxy phenoxy phenol.

M [M-H]⁻ (Deprotonated Methoxy Phenoxy Phenol) F1 [M-H - •CH₃]⁻ M->F1 - •CH₃ F2 [M-H - C₆H₅O•]⁻ M->F2 - C₆H₅O•

Caption: Primary fragmentation pathways of a deprotonated methoxy phenoxy phenol.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of methoxy phenoxy phenol isomers in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation of these isomers.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over a run time of 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize the cone gas and desolvation gas flow rates for the specific instrument.

    • MS Scan Mode: Full scan from m/z 50 to 500.

    • MS/MS Product Ion Scan: Select the protonated or deprotonated molecule as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to obtain product ion spectra.

Conclusion

The analysis of methoxy phenoxy phenols by mass spectrometry is a powerful technique for their identification and structural elucidation. By carefully selecting the ionization technique and optimizing the MS/MS conditions, it is possible to generate characteristic fragmentation patterns that can be used to differentiate between isomers. While further research is needed to build a comprehensive library of fragmentation data for this class of compounds, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with these challenging analytes.

References

  • At this time, no direct comparative studies on the mass spectrometry fragmentation patterns of a series of methoxy phenoxy phenol isomers were found in the searched literature. The information presented is based on general principles of mass spectrometry and fragmentation patterns of related compounds.

    • NIST Chemistry WebBook: Provides access to a large collection of mass spectra. [Link]

    • Journal of the American Society for Mass Spectrometry: A leading journal in the field of mass spectrometry. [Link]

    • Journal of Mass Spectrometry: Publishes research on all aspects of mass spectrometry. [Link]

Comparative

A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-(4-Methoxyphenoxy)phenol: An X-ray Crystallography-Centric Approach

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and biological activity. For novel compounds like 3-(4-methoxyphenoxy)phenol, a diaryl ether with potential applications stemming from its core structure, rigorous structural validation is the bedrock upon which all subsequent research is built.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 3-(4-methoxyphenoxy)phenol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not just the "how" but the critical "why" behind experimental choices, offering a self-validating framework for your research protocols.

The Imperative of Unambiguous Structure: Why X-ray Crystallography?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming connectivity and elemental composition, they provide data that requires interpretation to infer a three-dimensional structure. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state. It provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and packing in the crystal lattice. This level of detail is paramount for understanding intermolecular interactions, which are crucial for rational drug design and predicting material properties.[1]

Experimental Framework: From Synthesis to Crystal

A prerequisite for any crystallographic study is the synthesis and subsequent crystallization of the target compound.[1] The synthesis of diaryl ethers like 3-(4-methoxyphenoxy)phenol can be effectively achieved through established methods such as the Ullmann condensation or the Buchwald-Hartwig amination.[2][3]

Proposed Synthesis: A Modified Ullmann Condensation

A common and effective route involves the copper-catalyzed coupling of a phenol and an aryl halide.

Protocol:

  • To a solution of 3-hydroxyphenol (resorcinol monomethyl ether could be a starting point, though for this specific molecule we'd use resorcinol itself) and 4-bromoanisole in a high-boiling point solvent like DMSO, add a copper(I) catalyst (e.g., CuI) and a base such as potassium carbonate (K₂CO₃).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified using column chromatography to yield pure 3-(4-methoxyphenoxy)phenol.

The Art of Crystallization: A Step-by-Step Protocol

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Protocol: Slow Evaporation Method

  • Dissolve a small amount of the purified 3-(4-methoxyphenoxy)phenol in a suitable solvent system. A good starting point is a binary mixture, such as dichloromethane/hexane or ethyl acetate/petroleum ether. The compound should be fully soluble in the more polar solvent and poorly soluble in the less polar one.

  • Prepare a saturated solution of the compound in the chosen solvent or solvent mixture at room temperature.

  • Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter.

  • Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for the formation of single, well-defined crystals.

The Gold Standard: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining the molecular structure can begin. This involves three main stages: data collection, structure solution, and refinement.[1]

XRay_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Determination synthesis Synthesis of 3-(4-methoxyphenoxy)phenol purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystal_mount Crystal Mounting crystallization->crystal_mount diffractometer X-ray Diffractometer (Data Collection) crystal_mount->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Workflow for X-ray Crystallographic Analysis.
Crystallographic Data Summary

The table below presents representative crystallographic data for a diaryl ether compound, analogous to what would be expected for 3-(4-methoxyphenoxy)phenol. This data provides a comprehensive summary of the crystal's properties and the data collection parameters.

Parameter Value Parameter Value
Empirical formulaC₁₃H₁₂O₂Crystal systemMonoclinic
Formula weight200.23Space groupP2₁/c
Temperature296(2) Ka (Å)13.2348 (9)
Wavelength (Mo Kα)0.71073 Åb (Å)8.4701 (4)
Density (calculated)1.292 Mg/m³c (Å)12.0115 (8)
Absorption coefficient0.09 mm⁻¹β (°)112.846 (5)
F(000)544Volume (ų)1240.86 (13)
Crystal size0.56 x 0.40 x 0.11 mmZ4
Theta range2.9° to 26.0°Reflections collected15517
R_int0.042Independent reflections2441
Final R indices [I>2σ(I)]R1 = 0.031, wR2 = 0.089Goodness-of-fit on F²1.05

Note: Data is modeled on a similar published structure for illustrative purposes.[4][5]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive, a comprehensive structural validation often employs complementary techniques. NMR and Mass Spectrometry are crucial for characterization in solution and for verifying molecular weight and formula.

Tech_Comparison cluster_primary Primary & Secondary Techniques Start Structural Validation Goal XRay X-ray Crystallography Provides 3D atomic coordinates (unambiguous structure) Requires single crystal Definitive but requires solid state Start->XRay Need absolute 3D structure? NMR NMR Spectroscopy Provides atomic connectivity (¹H, ¹³C, COSY, HSQC) Sample in solution Infers structure from correlations Start->NMR Need connectivity in solution? MS Mass Spectrometry Provides molecular weight & elemental formula (HRMS) Sample can be solid/liquid Confirms identity, no connectivity Start->MS Need to confirm M.W. & formula? XRay->NMR Complementary Data NMR->MS Complementary Data MS->XRay Complementary Data

Decision logic for selecting analytical techniques.
Performance Comparison Guide

The following table provides an objective comparison of the primary techniques for the structural elucidation of 3-(4-methoxyphenoxy)phenol.

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, 2D) Mass Spectrometry (HRMS)
Sample State Solid (single crystal)Liquid (solution)Solid or liquid
Information Yield Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[1]Atomic connectivity, chemical environment of nuclei, proton-proton and proton-carbon correlations.Precise molecular weight, elemental composition, fragmentation patterns.[6]
Strengths - Definitive and unambiguous structure determination.[1]- Provides absolute configuration.- Reveals intermolecular interactions.- Non-destructive.- Excellent for determining connectivity in solution.- Can study dynamic processes.- Extremely high sensitivity.- Requires very small sample amount.- Confirms molecular formula.
Limitations - Requires high-quality single crystals, which can be difficult to grow.- Structure is in the solid state, which may differ from solution conformation.- Can be time-consuming.- Provides an inferred structure based on correlations.- Can have overlapping signals in complex molecules.- Does not provide bond lengths or angles directly.- Does not provide information on atomic connectivity or stereochemistry.- Isomer differentiation can be challenging without fragmentation analysis.
Application to Topic Provides the definitive, court-of-law proof of the 3-(4-methoxyphenoxy)phenol structure.Confirms the C-O-C ether linkage and the substitution patterns on both aromatic rings.Verifies the molecular formula (C₁₃H₁₂O₂) and molecular weight (200.23 g/mol ) of the synthesized compound.[7]

Conclusion: An Integrated Approach to Structural Validation

For researchers, scientists, and drug development professionals, the validation of a molecular structure like 3-(4-methoxyphenoxy)phenol demands a multi-faceted yet decisive approach. While NMR and high-resolution mass spectrometry are essential checkpoints for confirming connectivity and elemental composition, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. It is the ultimate arbiter, transforming a structural hypothesis into a verifiable fact. By integrating these techniques, with X-ray crystallography as the cornerstone, we establish the trusted and authoritative foundation required for advancing scientific discovery.

References

  • Desiraju, G. R. (2007). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • Jotaniya, C., Patel, B. D., Modh, R. D., Patel, U. H., Brahmbhatt, D. I., & Raolji, G. B. (2015). X-Ray Crystallographic Investigation and Crystal Structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Odabaşoğlu, M., Büyükgüngör, O., & Arslan, H. (2008). X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Rawashdeh, N. A. F., Al-Qtaitat, A. I., Al-Shalabi, E., Al-Majali, A. M., Al-Zoubi, M. S., Al-Smadi, M., & Al-Salah, N. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [Link]

  • Özdemir Tarı, G., Büyükgüngör, O., & Arslan, H. (2011). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2015). Crystal structure of 3,4-dimethoxyphenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PrepChem. (n.d.). Preparation of 4-methoxyphenol. PrepChem.com. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. . [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Ataman Kimya. [Link]

  • BYU-Idaho Chemistry Tutors. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]

  • Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2015). Crystal structure of 3,4-dimethoxyphenol. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Bakherad, M., Keivanloo, A. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Organic Chemistry: An Indian Journal. [Link]

  • Tolbert, T. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

  • McLeod, R., Mui, E., Estes, D., Worome, A., Roberts, C. W., Muench, S. P., & Kirisits, M. J. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry. [Link]

  • NIST. (n.d.). Phenol, 3,4-dimethoxy-. NIST WebBook. [Link]

  • Mills-Robles, H. A., Desikan, V., Golen, J. A., & Manke, D. R. (2015). (Open Access) Crystal structure of 3,4-di-meth-oxy-phenol. Semantic Scholar. [Link]

  • Özdemir Tarı, G., Büyükgüngör, O., & Arslan, H. (2011). 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol. ResearchGate. [Link]

  • Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

  • MassBank. (2008). 4-METHOXYPHENOL. MassBank. [Link]

  • Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]

  • Nayamadi Mahmoodabadi, M., Akhlaghinia, B., Afshar, S. E., & Safarzadeh, M. (2020). ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(4-Methoxyphenoxy)phenol

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Methoxyphenoxy)phenol (CAS No. 33104-27-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Methoxyphenoxy)phenol (CAS No. 33104-27-7). The following protocols are based on general safety principles for phenolic compounds and available hazard information. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety and Hazard Assessment
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Given its phenolic structure, it is prudent to assume that 3-(4-Methoxyphenoxy)phenol may also cause skin and eye irritation or burns.[1][2] Phenolic compounds can be absorbed through the skin and may have systemic effects.[2][3] Therefore, minimizing all routes of exposure is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(4-Methoxyphenoxy)phenol. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes that can cause serious eye irritation or damage.[4]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes. For significant splash potential, an impervious apron is recommended.Prevents skin contact. Phenolic compounds can be absorbed through the skin and cause irritation or systemic toxicity.[1][2]
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, gloves with higher resistance such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or holes before use and change them frequently.Prevents absorption through the hands, a primary route of exposure.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if working outside of a fume hood, if there is a risk of generating dust or aerosols, or if irritation is experienced.Protects against the inhalation of harmful dust or vapors.[1]
Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_spill Spill Containment emergency_firstaid First Aid

Caption: Safe Handling Workflow for 3-(4-Methoxyphenoxy)phenol.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) from your supplier. If an SDS is not available, proceed with the caution outlined in this guide.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Don all required PPE as specified in the table above.

  • Handling :

    • When weighing the solid compound, do so in a manner that minimizes dust generation.

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[1][6]

    • Do not eat, drink, or smoke in the handling area.[2][6]

    • Wash hands thoroughly with soap and water after handling.[6]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2][5]

Disposal Plan: Managing Contaminated Materials

Proper disposal of 3-(4-Methoxyphenoxy)phenol and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • Collect all waste materials, including contaminated pipette tips, gloves, and empty containers, in a designated and clearly labeled hazardous waste container.[7]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's hazardous waste program.[4][5][8]

    • Do not dispose of 3-(4-Methoxyphenoxy)phenol down the drain.[5][7]

    • Contaminated clothing should be laundered separately before reuse.[6] Heavily contaminated clothing may need to be disposed of as hazardous waste.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is vital in the event of a spill or personal exposure.

  • Evacuate : Clear the area of all personnel not involved in the cleanup.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[1][2]

  • Collect : Place the contained material into a suitable, sealed container for hazardous waste disposal.[2]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1][9]

  • Skin Contact : Remove contaminated clothing immediately.[3] Wash the affected area with large amounts of soap and water for at least 15 minutes.[2][9] Seek immediate medical attention.[1][2] The use of polyethylene glycol (PEG) 300 or 400 to wipe the affected area after initial water flushing is often recommended for phenol exposure.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%. [Link]

  • New Jersey Department of Health. Hazard Summary: 4-Methoxyphenol. [Link]

  • University of York Department of Biology. Phenol Exposure: First Aid Guidance. [Link]

  • University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Monash University. Phenol - OHS Information Sheet. [Link]

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